2-Methyl-5-vinylpyridine
Description
Significance within Contemporary Polymer Science and Technology
2-Methyl-5-vinylpyridine (2M5VP) is a critical monomer in the synthesis of specialty polymers with tailored properties. pmarketresearch.com The presence of the vinyl group allows it to readily undergo polymerization, including free radical and cationic polymerization techniques, while the pyridine (B92270) ring with its basic nitrogen atom provides unique functionalities. ontosight.ai This dual nature enables the creation of polymers with distinct physical and chemical characteristics, such as pH-responsiveness and the ability to form complexes. ontosight.aiontosight.ai
The applications of 2M5VP in polymer science are diverse. It is a key intermediate in the production of styrene-butadiene rubber (SBR), particularly for high-performance tires that require enhanced durability. pmarketresearch.com In the realm of adhesives and coatings, the reactive vinyl group facilitates cross-linking in acrylic-based formulations, leading to improved thermal stability and adhesion strength. pmarketresearch.com
Furthermore, 2M5VP is integral to the development of specialty polymers for various advanced applications. These include water treatment resins and ion-exchange membranes, where the compound's ability to modify polymer solubility and reactivity is crucial. pmarketresearch.com Copolymers containing this compound are also being explored for their potential in creating conductive materials and sensors. ontosight.aiontosight.ai For instance, copolymers with N-vinylpyrrolidone have been synthesized for potential use in biomedical applications, and its incorporation into copolymers with vinyl chloride can enhance the thermal stability of the resulting material. researchgate.netresearchgate.net The radical copolymerization of 2M5VP with other monomers like methacrylic acid and 1-vinyl-4,5,6,7-tetrahydroindole has been a subject of study to create polymers with specific properties. researchgate.netacs.org
Table 1: Applications of this compound in Polymer Science
| Application Area | Role of this compound | Resulting Polymer Properties |
|---|---|---|
| Rubber and Elastomers | Key intermediate in Styrene-Butadiene Rubber (SBR) synthesis. pmarketresearch.com | Enhanced durability and performance for tires. pmarketresearch.com |
| Adhesives and Coatings | Facilitates cross-linking in acrylic-based adhesives. pmarketresearch.com | Improved thermal stability and adhesion strength. pmarketresearch.com |
| Specialty Polymers | Monomer for water treatment resins and ion-exchange membranes. pmarketresearch.com | Modified polymer solubility and reactivity. pmarketresearch.com |
| Functional Copolymers | Copolymerized with monomers like vinyl chloride and N-vinylpyrrolidone. researchgate.netresearchgate.net | Enhanced thermal stability, pH-responsiveness. ontosight.airesearchgate.net |
| Advanced Materials | Component in the development of conductive materials and sensors. ontosight.ai | Unique optical and electrical properties. ontosight.ai |
Historical Development and Key Milestones in this compound Research
The history of this compound is closely linked to the advancement of industrial organic synthesis and polymer chemistry. An early and significant method for its production is the vapor-phase dehydrogenation of 2-methyl-5-ethylpyridine. google.com This process, which involves passing the vapor of 2-methyl-5-ethylpyridine over a catalyst at high temperatures, was the subject of patents filed as early as the 1940s and 1950s. google.com Various catalysts, including ceric oxide and tungstic oxide, were explored for this dehydrogenation process. google.com
Early research also focused on the challenge of stabilizing this compound, as it is prone to "popcorn" or proliferous polymerization, especially when impurities are present from its synthesis from 2-methyl-5-ethylpyridine. google.com In the 1950s, methods were developed to inhibit this unwanted polymerization by using stabilizers like azobenzene (B91143) and phenylhydrazine. google.com
The utility of this compound as a comonomer was recognized in the mid-20th century. Research from the 1950s investigated the incorporation of 2M5VP into butadiene rubbers, aiming to create general-purpose synthetic rubbers with improved properties. acs.org These early studies laid the groundwork for its current use in high-performance elastomers. pmarketresearch.com
A significant milestone in polymer science that influenced the use of monomers like 2M5VP was the development of Ziegler-Natta catalysts in the 1950s by Karl Ziegler and Giulio Natta. libretexts.org These catalysts allowed for stereospecific polymerization, enabling greater control over the structure and properties of polymers derived from vinyl monomers. libretexts.org While much of the initial work with these catalysts focused on olefins like ethylene (B1197577) and propylene, the principles of controlled polymerization have been extended to a wide range of monomers, including vinylpyridines. libretexts.orgresearchgate.net Research has explored the use of Ziegler-Natta type catalysts for the polymerization of vinyl chloride and the copolymerization of various vinyl monomers, demonstrating the broad impact of these catalytic systems. google.comresearchgate.net
Table 2: Key Milestones in this compound Research
| Year/Era | Milestone | Significance |
|---|---|---|
| 1940s-1950s | Development of synthesis via vapor-phase dehydrogenation of 2-methyl-5-ethylpyridine. google.com | Established a key industrial production route. |
| 1950s | Patents for stabilizing 2M5VP against proliferous polymerization. google.com | Enabled safer storage and handling of the monomer. |
| 1950s | Research into butadiene-2-methyl-5-vinylpyridine copolymers. acs.org | Pioneered its use in synthetic rubber applications. |
| 1950s | Development of Ziegler-Natta catalysts. libretexts.org | Revolutionized polymer synthesis, allowing for stereochemical control in polymerization of vinyl monomers. |
| 1960s-Present | Extensive studies on copolymerization with various monomers (e.g., methacrylic acid, vinyl chloride). acs.orgresearchgate.net | Expanded the range of functional polymers and their applications. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethenyl-2-methylpyridine | |
|---|---|---|
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InChI |
InChI=1S/C8H9N/c1-3-8-5-4-7(2)9-6-8/h3-6H,1H2,2H3 | |
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InChI Key |
VJOWMORERYNYON-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=NC=C(C=C1)C=C | |
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Molecular Formula |
C8H9N | |
| Record name | PYRIDINE, 2-METHYL-5-VINYL- | |
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Related CAS |
25038-86-2 | |
| Record name | Pyridine, 5-ethenyl-2-methyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID2059699 | |
| Record name | 2-Methyl-5-vinylpyridine | |
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Molecular Weight |
119.16 g/mol | |
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Physical Description |
Pyridine, 2-methyl-5-vinyl- is a clear to faintly opalescent liquid. Used as a monomer for resins, as an oil additive, ore flotation agent; and dye acceptor. (EPA, 1998), Clear to slightly opalescent liquid; [HSDB] | |
| Record name | PYRIDINE, 2-METHYL-5-VINYL- | |
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| Record name | Pyridine, 2-methyl-5-vinyl | |
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Boiling Point |
358 °F at 760 mmHg (EPA, 1998), 181 °C | |
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| Record name | PYRIDINE, 2-METHYL-5-VINYL | |
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Flash Point |
165 °F (EPA, 1998), 73.9 °C (Open cup) | |
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| Record name | PYRIDINE, 2-METHYL-5-VINYL | |
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Density |
0.978 to 0.982 at 68 °F (EPA, 1998), 0.978-0.982 @ 20 °C/20 °C | |
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| Record name | PYRIDINE, 2-METHYL-5-VINYL | |
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Vapor Pressure |
1.18 [mmHg], 1.18 mm Hg @ 25 °C | |
| Record name | Pyridine, 2-methyl-5-vinyl | |
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Color/Form |
Clear to faintly opalescent liquid | |
CAS No. |
140-76-1, 25038-86-2 | |
| Record name | PYRIDINE, 2-METHYL-5-VINYL- | |
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| Record name | 2-Methyl-5-vinylpyridine | |
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| Record name | Pyridine, 2-methyl-5-vinyl | |
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| Record name | Pyridine, 5-ethenyl-2-methyl- | |
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| Record name | 2-methyl-5-vinylpyridine | |
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| Record name | 2-METHYL-5-VINYLPYRIDINE | |
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| Record name | PYRIDINE, 2-METHYL-5-VINYL | |
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Melting Point |
6.3 °F Freezing point (anhydrous ) (EPA, 1998) | |
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Synthetic Pathways and Process Optimization for 2 Methyl 5 Vinylpyridine Monomer
Catalytic Dehydrogenation of 2-Methyl-5-ethylpyridine
The principal industrial method for synthesizing 2-Methyl-5-vinylpyridine (MVP) is the catalytic dehydrogenation of 2-Methyl-5-ethylpyridine (MEP). This process involves the removal of hydrogen from the ethyl group of MEP, converting it into a vinyl group.
Gas-Phase Dehydrogenation Methodologies
Gas-phase dehydrogenation is a common technique employed for this transformation. In this process, vaporized 2-Methyl-5-ethylpyridine is passed over a heated catalyst bed. The reaction is typically conducted at elevated temperatures. google.com The process often involves a combined steam and vacuum distillation to separate the resulting MVP from the unreacted MEP, a challenging separation due to the close boiling points of the two compounds. google.com To prevent polymerization of the vinyl compound at high temperatures, a polymerization inhibitor may be added during distillation. chemicalbook.com
Investigation of Heterogeneous Catalyst Systems (e.g., Tungstic Oxide, Ceric Oxide)
A variety of heterogeneous catalysts are effective for the dehydrogenation of alkyl aromatic compounds. google.com While prior art has noted the use of catalysts like molybdic acid and tungstic acid, the focus has shifted to various metal oxide systems. google.com For instance, the vapor-phase oxidation of 2-methyl-5-ethylpyridine has been studied using modified vanadium oxide catalysts. ect-journal.kz Other metal oxides, such as those containing K-Fe-O, V₂O₅, Ce-ZrO₂, U₂O₃, and complex oxides with Bi and/or Mo, are also recognized as effective for the dehydrogenation of alkyl aromatic compounds. google.com The core concept of these catalyst systems often involves using the lattice oxygen of the metal oxide to facilitate the reaction. google.com
Below is a table summarizing various catalyst components used in the dehydrogenation of alkyl aromatics.
| Catalyst Component | Type |
| K-Fe-O | Metal Oxide |
| V₂O₅ | Metal Oxide |
| Ce-ZrO₂ | Mixed Metal Oxide |
| MoO₃ | Metal Oxide |
| Tungstic Acid | Acid Catalyst |
Analysis of By-product Formation during Industrial Synthesis
The industrial synthesis of this compound from 2-Methyl-5-ethylpyridine can lead to the formation of several by-products. acs.org When MEP is produced via the Chichibabin reaction (condensation of aldehydes with ammonia), the primary products can include 2- and 4-picoline (2- and 4-methyl-pyridine). researchgate.net During the dehydrogenation of MEP to MVP, the resulting mixture can contain small quantities of picolines, divinylpyridines, and other unidentified materials, which may initiate unwanted polymerization. google.com
Alternative Chemical Synthesis Routes
Beyond the primary dehydrogenation route, alternative methods for synthesizing vinylpyridines have been developed, primarily involving condensation reactions.
Condensation Reactions with Carbonyl Compounds (e.g., Formaldehyde (B43269) with Methylpyridines)
Vinylpyridines can be produced through the condensation of methylpyridines with formaldehyde. nih.gov This reaction typically involves heating the reactants in an autoclave to produce an intermediate alcohol, which is then dehydrated to form the vinylpyridine. For example, 2-methylpyridine (B31789) (2-picoline) reacts with formaldehyde to yield 2-(2-pyridyl)ethanol, which upon dehydration gives 2-vinylpyridine (B74390). wikipedia.org A similar principle applies to the synthesis of this compound. One process describes reacting 2-methyl-5-ethylpyridine with an aqueous solution of formaldehyde at high temperatures (240-280°C) and pressures (50 atmospheres) to produce the vinyl compound. google.com
The table below outlines a specific example of this condensation reaction.
| Reactant 1 | Reactant 2 | Product | Temperature | Pressure |
| 2-Methyl-5-ethylpyridine | Formaldehyde (aqueous) | This compound | 260°C | 50 atm |
Novel Synthetic Approaches (e.g., Utilizing Acetaldehyde (B116499) Ammonia (B1221849) Trimer)
A novel synthetic route to produce 2-Methyl-5-ethylpyridine (MEP), the precursor to MVP, utilizes acetaldehyde ammonia trimer (AAT). researchgate.netresearchgate.net This approach explores the liquid-phase transformation of AAT in the presence of a promoter, such as an ammonium (B1175870) salt, to adjust the pH. researchgate.netresearchgate.net Ammonium acetate (B1210297) has been identified as a particularly suitable promoter for this reaction. researchgate.net This method is an alternative to the traditional Chichibabin reaction for producing MEP, which involves the condensation of acetaldehyde and ammonia. researchgate.net The MEP produced can then be converted to this compound through the dehydrogenation processes described previously.
Phosphonium (B103445) Ylide Mediated Transformations (e.g., Wittig-type Reactions with Methyltriphenylphosphonium (B96628) Bromide)
The Wittig reaction provides a powerful and versatile method for the synthesis of alkenes from carbonyl compounds and is applicable to the production of this compound. organic-chemistry.orgmasterorganicchemistry.com This transformation involves the reaction of an aldehyde or ketone with a phosphonium ylide, generated from a phosphonium salt. organic-chemistry.org
In the context of this compound synthesis, the process typically starts from 2-methyl-5-formylpyridine. The key reagent, a phosphonium ylide, is generated by deprotonating a phosphonium salt like methyltriphenylphosphonium bromide with a strong base. total-synthesis.comchemicalbook.com The choice of base is crucial and depends on the stability of the ylide. total-synthesis.com For non-stabilized ylides, which are highly reactive, strong bases are required. organic-chemistry.org
The mechanism of the Wittig reaction is generally understood to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound, forming a four-membered ring intermediate called an oxaphosphetane. masterorganicchemistry.comtotal-synthesis.com This intermediate then fragments to yield the desired alkene (this compound) and a highly stable phosphine (B1218219) oxide, such as triphenylphosphine (B44618) oxide, which is the driving force of the reaction. total-synthesis.comadichemistry.com
A representative procedure involves the reaction of methyltriphenylphosphonium bromide with a strong base like potassium tert-butoxide in a suitable solvent such as diethyl ether at low temperatures (e.g., 5-10°C). chemicalbook.com The resulting ylide is then reacted with 2-methyl-5-formylpyridine to produce this compound. chemicalbook.com Yields for this type of reaction can be moderate to good, with one report citing a yield of approximately 38% for an analogous synthesis.
Table 1: Key Parameters in the Wittig Synthesis of this compound
| Parameter | Details |
| Starting Material | 2-methyl-5-formylpyridine |
| Reagents | Methyltriphenylphosphonium bromide, Strong Base (e.g., potassium tert-butoxide) chemicalbook.com |
| Solvent | Diethyl ether, THF chemicalbook.com |
| Temperature | Low temperatures (0–10 °C) for ylide formation, followed by reaction at or near room temperature. chemicalbook.com |
| Key Intermediate | Oxaphosphetane masterorganicchemistry.comtotal-synthesis.com |
| By-product | Triphenylphosphine oxide adichemistry.com |
Advanced Purification and Stability Engineering of this compound Monomer
A significant challenge in the production and storage of this compound is its propensity to undergo polymerization. wikipedia.org This includes both the formation of soluble polymers and insoluble, cross-linked "popcorn" polymers. google.com Effective purification and stabilization strategies are therefore paramount.
Strategies for Inhibition of Proliferous Polymerization (Popcorn Polymer Formation)
Popcorn polymerization is a particularly troublesome issue, leading to the formation of hard, insoluble, and porous polymer masses that can foul equipment and are difficult to remove. google.com This type of polymerization is understood to be a free-radical process that can be initiated by various factors and can propagate even in the vapor phase. google.com The seeds of popcorn polymer, once formed, can themselves act as sites for further polymerization.
Inhibition of popcorn polymer formation is crucial during distillation and storage. google.com This is typically achieved by the addition of specific chemical inhibitors that can interfere with the radical polymerization mechanism.
Efficacy of Chemical Stabilizers (e.g., Azobenzene (B91143), Phenylhydrazine, Catechol, Organic Polysulfides)
A variety of chemical compounds have been investigated for their ability to inhibit the polymerization of vinyl monomers like this compound. The effectiveness of these stabilizers often depends on the specific conditions, such as temperature and the presence of other substances.
Azobenzene and Phenylhydrazine: These nitrogen-containing organic compounds have been shown to be effective inhibitors of proliferous polymerization in this compound. google.com They can be added in amounts ranging from 0.01 to 5 weight percent. google.com Phenylhydrazine hydrochloride and butyrylhydrazine have also been cited as effective stabilizers. google.com
Catechol and its Derivatives: Catechol and its derivatives are well-known polymerization inhibitors. rsc.org For instance, tert-butylcatechol (TBC) is a common inhibitor used for vinylpyridines and other vinyl monomers like styrene (B11656). wikipedia.orggoogle.comgoogle.com The inhibitory action of catechols is often attributed to their ability to scavenge free radicals. However, their effectiveness can be temperature-dependent. longchangchemical.com
Organic Polysulfides: Organic polysulfides, with the general formula R-Sₓ-R', where x is an integer from 3 to 5, have been found to be particularly effective in preventing the formation of insoluble polymers during the distillation of this compound. google.com They can be used in concentrations from 0.1 to 5 percent by weight. google.com In some cases, a synergistic effect is observed when organic polysulfides are used in combination with other inhibitors like catechol. google.com
Table 2: Efficacy of Chemical Stabilizers for this compound
| Stabilizer | Type | Efficacy Notes |
| Azobenzene | Organo-hydronitrogen compound | Effective against proliferous "popcorn" polymerization. google.com |
| Phenylhydrazine | Organo-hydronitrogen compound | Effective against proliferous "popcorn" polymerization. google.com Can be used as the hydrochloride salt. google.com |
| Catechol | Phenolic compound | Commonly used inhibitor for vinyl monomers. rsc.org Its effectiveness can be temperature-dependent. longchangchemical.com |
| Organic Polysulfides | Sulfur-containing compound | Particularly effective in inhibiting insoluble polymer formation during distillation. google.com Can be used in combination with catechol. google.com |
Fractional Distillation Techniques for Monomer Separation
Fractional distillation is a primary method for purifying this compound, particularly for separating it from unreacted starting materials like 2-methyl-5-ethylpyridine. google.comgoogle.com However, the high temperatures required for distillation can accelerate polymerization. google.com Therefore, distillation is typically carried out under reduced pressure (vacuum distillation) to lower the boiling point of the monomer. wikipedia.orggoogle.com
The presence of a polymerization inhibitor during distillation is essential to prevent the formation of both soluble and insoluble polymers, which can significantly hinder the process. google.comgoogle.com The combination of vacuum distillation and the use of appropriate inhibitors allows for the effective separation and purification of the this compound monomer. wikipedia.orggoogle.com For example, a combined steam and vacuum distillation process can be employed for the separation of this compound from 2-methyl-5-ethylpyridine. google.com
Polymerization Mechanisms and Kinetics of 2 Methyl 5 Vinylpyridine
Homopolymerization Pathways
Homopolymerization of 2M5VP can be initiated through several conventional methods, including free radical, cationic, and anionic routes, as well as by more specific methods like radiation induction and spontaneous initiation in aqueous environments.
Free Radical Polymerization Investigations
Free radical polymerization is a common method for vinyl monomers, proceeding via initiation, propagation, and termination steps. fujifilm.comwikipedia.org For 2-Methyl-5-vinylpyridine, this pathway has been utilized primarily in copolymerization studies, which reveal its reactivity.
Investigations into the copolymerization of 2M5VP with vinyl chloride, initiated by azobisisobutyronitrile (AIBN), have been conducted. researchgate.net Similarly, copolymers with N-vinylpyrrolidone have been synthesized via radical polymerization. ontosight.ai A notable study involved the copolymerization of 2M5VP with vinylbenzyl trimethyl ammonium (B1175870) chloride in an aqueous alcohol medium using 4,4'-azobis-(4-cyanovaleric acid) as the initiator. This process achieved high monomer conversions of over 99%. google.com
Table 1: Free Radical Copolymerization of this compound (2M5VP)
| Comonomer | Initiator | Solvent | Conversion (%) |
|---|---|---|---|
| Vinylbenzyl trimethyl ammonium chloride | 4,4'-azobis-(4-cyanovaleric acid) | Water/Ethanol | >99.5 google.com |
| Vinyl chloride | Azobisisobutyronitrile (AIBN) | Not specified | Not specified researchgate.net |
Kinetic studies on the closely related 2-vinylpyridine (B74390), photosensitized by AIBN, show that the rate of polymerization is proportional to the square root of the initiator concentration and the light intensity, which is characteristic of free radical vinyl polymerizations. rsc.org The heat of polymerization for 2-vinylpyridine was determined to be approximately 17.3 kcal/mole. rsc.org Chain transfer with the monomer was found to be negligible. rsc.org These fundamental kinetics are expected to be analogous for 2M5VP.
Cationic Polymerization Studies
Cationic polymerization of vinyl monomers is typically effective for those with electron-donating substituents. While less common for vinylpyridines compared to radical or anionic methods, this compound can undergo this type of polymerization. ontosight.aigoogle.com The nitrogen atom in the pyridine (B92270) ring can be protonated or complexed by Lewis acids, but this also reduces the nucleophilicity of the vinyl double bond, often complicating the process.
In a study on the radical copolymerization of 2M5VP with vinyl chloride, it was observed that the hydrogen chloride evolved during the reaction could initiate the cationic dimerization of the 2M5VP monomer. researchgate.net This indicates the susceptibility of the monomer to cationic initiation. The general principles of cationic polymerization in aqueous media, which have been developed for monomers like styrene (B11656) and vinyl ethers using specialized initiator systems, provide a framework for how such reactions could be controlled. acs.org
Anionic Polymerization Methodologies
Anionic polymerization is a powerful method for vinylpyridines, often leading to living polymers with well-defined structures. The electron-withdrawing nature of the pyridine ring stabilizes the propagating carbanion. Studies on 2-vinylpyridine (2VP), a close structural analog of 2M5VP, provide significant insight into this mechanism.
The stereochemistry of the resulting polymer is highly dependent on the reaction conditions. For instance, the anionic polymerization of 2VP initiated with organomagnesium compounds like benzyl (B1604629) picolyl magnesium in hydrocarbon solvents can produce highly isotactic polymers. researchgate.net This stereoregulation is attributed to the complexation of the monomer with the active center. researchgate.net
The structure of the propagating carbanion intermediate is crucial. Studies on models of poly(2-vinylpyridyl) carbanions have identified the presence of (E) and (Z) geometric isomers that interconvert. The ratio of these isomers is a function of the counter-cation, which in turn influences the stereochemistry of monomer addition. ufl.edu For poly(3-methyl-2-vinylpyridine), the stereochemistry was found to be meso-like, suggesting stabilization of the cation by the antepenultimate pyridine ring of the growing chain. ufl.edu
Radiation-Induced Grafting Polymerization of this compound onto Polymer Substrates
Radiation-induced grafting is a versatile technique for modifying the surface properties of existing polymers without altering their bulk characteristics. mdpi.comemu.edu.tr This method uses high-energy radiation (like gamma rays) to create radical sites on a polymer substrate, which then initiate the polymerization of a monomer from the surface. mdpi.com
This compound has been successfully grafted onto various polymer substrates, including polyethylene (B3416737), wool, and cellulose (B213188), using a simultaneous irradiation method where the substrate and monomer are irradiated together. tandfonline.com In the case of grafting onto polyethylene, studies have explored both anionic and radical mechanisms, with the dominant pathway being influenced by the choice of solvent. tandfonline.com Electron-donor solvents were found to promote the anionic grafting mechanism. tandfonline.com
Grafting of 2M5VP onto cellulose has also been reported, demonstrating the method's applicability to natural polymers. tandfonline.comresearchgate.net The kinetics of these grafting reactions often exhibit a gel effect, where the polymerization rate accelerates due to increased viscosity in the system. tandfonline.com
Table 2: Radiation-Induced Grafting of Vinylpyridines
| Monomer | Substrate | Solvent | Observed Effect | Reference |
|---|---|---|---|---|
| This compound | Polyethylene | Various | Solvent-dependent anionic/radical mechanism | tandfonline.com |
| This compound | Cellulose | Methanol | Gel effect | tandfonline.com |
| This compound | Wool | Methanol | Gel effect | tandfonline.com |
Spontaneous Polymerization Phenomena in Aqueous Media
A remarkable feature of vinylpyridines, including 2M5VP, is their ability to undergo spontaneous polymerization in concentrated aqueous solutions of acids. researchgate.netresearchgate.net This process does not require a conventional initiator. The proposed mechanism involves the formation of a vinylpyridinium salt through protonation or quaternization of the pyridine nitrogen. iupac.org
In concentrated aqueous solutions, these monomeric salts are believed to form organized aggregates. researchgate.net Polymerization then proceeds via a specific ionic mechanism within these aggregates. researchgate.netiupac.org Studies on 1,2-dimethyl-5-vinylpyridinium methyl sulfate (B86663) (a quaternized derivative of 2M5VP) support this model of chain propagation occurring in regular monomeric salt aggregates. researchgate.net
This spontaneous polymerization is a chain-growth process that can lead to high molecular weight polymers with a surprisingly narrow molecular weight distribution. researchgate.netresearchgate.net Unlike free-radical pathways, this reaction is not significantly inhibited by the presence of oxygen. researchgate.netresearchgate.net However, substances like carbon dioxide and sulfur dioxide can act as strong inhibitors, which supports a specific anionic mechanism rather than a radical one. iupac.org
Controlled and "Living" Polymerization Techniques
Controlled or "living" polymerization techniques allow for the synthesis of polymers with predetermined molecular weights, narrow polydispersity, and complex architectures. These methods work by minimizing termination and chain transfer reactions. sigmaaldrich.com
Living anionic polymerization has been extensively demonstrated for 2-vinylpyridine. researchgate.netacs.org By using continuous flow microreactors, high molecular weight poly(2-vinylpyridine) (up to 96,000 g/mol ) with low polydispersity index (PDI ≈ 1.05) can be synthesized rapidly at room temperature. researchgate.netacs.org This high degree of control is achieved by preventing the carbanionic living ends from reacting with the pyridine ring of other molecules. mdpi.com Given the structural similarity, these techniques are highly applicable to 2M5VP for creating well-defined polymers.
Controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have revolutionized polymer synthesis. sigmaaldrich.comyoutube.com These methods rely on a dynamic equilibrium between a small number of active propagating radicals and a majority of dormant species. youtube.com While specific reports on the ATRP or RAFT of 2M5VP are not detailed, these techniques have been successfully applied to a vast range of vinyl monomers, including styrenes and methacrylates, using catalysts based on copper or iron. cmu.educmu.edu The RAFT polymerization of 2-vinylpyridine has been achieved at room temperature, yielding well-defined polymers with low dispersity, suggesting that a similar approach would be feasible for 2M5VP. researchgate.net
Elucidation of "Living" Radical Polymerization Features
"Living" radical polymerization techniques offer a significant advantage over conventional free-radical polymerization by allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity). This control is achieved by minimizing irreversible termination and chain transfer reactions. The polymerization of vinylpyridines, including 2M5VP, has been shown to exhibit features of a "living"/controlled radical process. researchgate.net This is characterized by a linear increase in molecular weight with monomer conversion and the ability to form block copolymers. researchgate.netresearchgate.net
Key features of a "living" radical polymerization include:
Linear Evolution of Molecular Weight with Conversion: As the monomer is consumed, the polymer chains grow at a steady rate, leading to a direct proportionality between the number-average molecular weight (Mn) and the monomer conversion.
Low Polydispersity Index (PDI): The PDI, a measure of the distribution of molecular weights in a given polymer sample, is typically close to 1.0 in a "living" polymerization, indicating that all polymer chains are of similar length. For instance, ATRP of 4-vinylpyridine (B31050) has yielded polymers with low polydispersities (Mw/Mn ≈ 1.1-1.2). researchgate.net
Chain-End Fidelity: The polymer chains retain their active end-groups, allowing for the resumption of polymerization upon the addition of more monomer or a different monomer to create block copolymers.
Application of Atom Transfer Radical Polymerization (ATRP) in Vinylpyridine Systems
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile "living" radical polymerization method that has been successfully applied to a wide range of monomers, including vinylpyridines. cmu.edu ATRP is based on a reversible redox process catalyzed by a transition metal complex, typically copper, which establishes an equilibrium between active (radical) and dormant (alkyl halide) species. cmu.edu This equilibrium keeps the concentration of radicals low, thereby suppressing termination reactions. cmu.edu
The polymerization of vinylpyridines via ATRP can be challenging due to the coordinating nature of the pyridine ring, which can interact with the metal catalyst and affect its activity. scielo.br However, careful selection of the initiating system, catalyst, and solvent can overcome these challenges. For the ATRP of 4-vinylpyridine in protic media, the use of a chloride-based initiating/catalytic system has been shown to be crucial for achieving good control over the polymerization and obtaining polymers with narrow molecular weight distributions. acs.org The use of a bromide-based system, in contrast, led to polymers with broader, polymodal molecular weight distributions. acs.org
The choice of ligand for the copper catalyst is also critical. Ligands such as N,N,N',N'',N''',N'''-hexamethyltriethylenetetramine (HMTETA) and tris(2-pyridylmethyl)amine (B178826) (TPMA) have been used successfully in the ATRP of 4-vinylpyridine, with the TPMA complex showing higher catalytic activity. acs.org The addition of a certain amount of the deactivating Cu(II) complex at the beginning of the polymerization can also improve control, especially in protic solvents where the deactivator may dissociate. acs.org
Parametric Influences on Polymerization Processes
The outcome of the polymerization of this compound is highly dependent on various reaction parameters. Optimizing these parameters is essential for achieving the desired monomer conversion and polymer characteristics.
Effects of Reaction Temperature on Monomer Conversion and Polymer Characteristics
Reaction temperature is a critical parameter that significantly influences the rate of polymerization and the properties of the resulting polymer. mdpi.com An increase in temperature generally leads to an increased rate of polymerization due to the enhanced thermal decomposition of the initiator, which generates a higher concentration of free radicals. mdpi.com This also increases molecular diffusion and the frequency of collisions between monomer molecules and radicals. mdpi.com
| Temperature (°C) | Time to Max. Conversion (h) | Maximum Conversion (%) |
| 55 | 24 | 78 |
| 65 | 4 | 62 |
| 75 | 2 | 55 |
Note: Data is for the polymerization of 2-vinylpyridine and illustrates the general trend of temperature effects. mdpi.com
Optimization of Initiator-to-Monomer Ratios
The ratio of initiator to monomer is a key factor in controlling the molecular weight of the resulting polymer and the rate of polymerization. A higher initiator concentration leads to a greater number of primary radicals, which in turn increases the polymerization rate. researchgate.net However, an excess of initiator can lead to the formation of shorter polymer chains and a broader molecular weight distribution.
In controlled polymerization techniques like ATRP, the number-average molecular weight of the polymer can be predetermined by the ratio of monomer to initiator concentrations. google.com For the polymerization of methyl methacrylate (B99206), an optimal initiator concentration was found to exist. Increasing the initiator content led to a decrease in the glass transition temperature (Tg), molecular weight, and residual monomer. researchgate.net The mechanical properties of the resulting polymer also showed an optimal range, first increasing and then decreasing with higher initiator concentrations. researchgate.net
| Initiator:Monomer Weight Ratio (%) | Effect on Polymerization |
| 2 | Lower initiator concentration |
| 4 | Higher initiator concentration, leading to a faster initial rate but potentially lower final conversion due to the glass effect. mdpi.com |
Note: Data is for the polymerization of 2-vinylpyridine. mdpi.com
Role of Solvent Systems, including Aqueous Solutions
The use of aqueous solutions as a solvent system is of particular interest due to environmental and practical considerations. The successful ATRP of 4-vinylpyridine in aqueous media at 30°C has been reported. acs.org However, in protic solvents, the dissociation of the deactivating Cu(II) halide complex can be significant, leading to less efficient deactivation and polymers with higher polydispersity. acs.org This can be mitigated by adding an initial amount of the Cu(II) complex. acs.org
Copolymerization of 2 Methyl 5 Vinylpyridine with Co Monomers
Diverse Radical Copolymerization Systems
Radical polymerization is a common method for synthesizing 2M5VP copolymers. This section explores the copolymerization of 2M5VP with several important co-monomers, highlighting the synthesis, characterization, and unique properties of the resulting materials.
Copolymers of 2-methyl-5-vinylpyridine and N-vinylpyrrolidone (NVP) have been synthesized through radical copolymerization. researchgate.netgoogle.com These copolymers are of interest due to their potential applications in the biomedical field. doaj.orgfinechem-mirea.ru
The synthesis can be carried out using an injection method with an initiator like azobisisobutyronitrile dinitrile. researchgate.netgoogle.com The resulting copolymers can have varying molecular weights and monomer unit ratios. For instance, copolymers with 35-39 mol% of 2M5VP have shown viscosity-average molecular weights in the range of 15.2–27.6 kDa. researchgate.net One of the key characteristics of these copolymers is their solubility in water, which is maintained even with a 2M5VP content of up to 75 ± 5 mol%. researchgate.net
The composition of the copolymers can be determined using techniques such as non-aqueous potentiometric titration and 13C NMR. researchgate.net UV spectrophotometry has also been proposed as a practical method for monitoring the degree of conversion during the reaction. researchgate.net The stability of these copolymers in solution is influenced by pH and temperature. doaj.org For example, to ensure the stability of a nasal spray formulation containing this copolymer, a pH range of 5.5 to 6.2 was found to be optimal. doaj.org
| Property | Value | Reference |
| Monomers | This compound, N-Vinylpyrrolidone | researchgate.netgoogle.com |
| Synthesis Method | Radical Copolymerization | researchgate.netgoogle.com |
| 2M5VP Content | 35-39 mol% | researchgate.net |
| Viscosity-Average Molecular Weight | 15.2–27.6 kDa | researchgate.net |
| Solubility | Good in water up to 75 ± 5 mol% 2M5VP | researchgate.net |
| Characterization Methods | Non-aqueous potentiometric titration, 13C NMR, UV spectrophotometry | researchgate.net |
| Optimal pH for Stability (in formulation) | 5.5 - 6.2 | doaj.org |
This table summarizes the key characteristics and synthesis parameters of this compound and N-Vinylpyrrolidone copolymers.
The radical copolymerization of this compound with vinyl chloride (VC) is a process that is accompanied by dehydrochlorination. researchgate.net This dehydrochlorination occurs as the evolved hydrogen chloride interacts with the pyridine (B92270) nitrogen atom, leading to the formation of charged units within the heterocycle. researchgate.net
A significant outcome of this copolymerization is the enhanced thermal stability of the resulting copolymers compared to commercial poly(vinyl chloride) (PVC). researchgate.net This improvement in thermal properties makes these copolymers potentially valuable for applications where resistance to heat is crucial. Additionally, these copolymers exhibit improved solubility in organic solvents. researchgate.net
Copolymers of this compound and butadiene are a notable class of synthetic rubbers. kglmeridian.com These elastomers can be vulcanized by heating with organic halides. kglmeridian.com The crosslinking process is dependent on the amount and reactivity of the quaternizing agent used. kglmeridian.com Even at low concentrations of the halide, multiple quaternary groupings appear to be necessary for each effective crosslink. kglmeridian.com
The properties of these elastomers can be further modified. For example, the addition of zinc oxide significantly increases the moduli of the swollen copolymer-halide systems. kglmeridian.com However, the use of sulfur and accelerators alone has minimal effect on the system. kglmeridian.com
Terpolymers of butadiene, styrene (B11656), and this compound are also important in the rubber industry and as components in latex form for rubber-to-fabric adhesives. researchgate.net These terpolymers can be synthesized via emulsion polymerization. researchgate.net
Copolymers of this compound and acrylonitrile (B1666552), often in the form of terpolymers with butadiene, are a class of oil-resistant rubbers. kglmeridian.com The oil resistance of these materials is directly related to the content of both 2M5VP and acrylonitrile. kglmeridian.com These rubbers can be vulcanized by reacting with organic halogen compounds. kglmeridian.com
These specialized rubbers respond well to reinforcement with carbon black and are also highly reinforced by mineral fillers like clay. kglmeridian.com They exhibit excellent resistance to various substances including ketones, amyl alcohol, ethylene (B1197577) glycol, acids, and caustic soda. kglmeridian.com The terpolymers, in particular, show better resistance to aromatic hydrocarbons. kglmeridian.com
Furthermore, these 2M5VP-containing rubbers demonstrate superior performance in contact with hot diester lubricants, maintaining higher tensile strength after prolonged exposure to high temperatures compared to control compounds. kglmeridian.com They also possess excellent resistance to flex crack growth and blowout under severe conditions of rapid cyclic deformation at elevated temperatures. kglmeridian.com
Copolymers of this compound with methacrylic acid and acrylic acid exhibit amphoteric polyelectrolyte behavior due to the presence of both basic pyridine units and acidic carboxylic acid units. acs.orgnih.gov These copolymers can be synthesized through radical copolymerization. acs.org
The complexation behavior of these polyampholytes has been a subject of study. For instance, the complexation between a statistical copolymer of this compound-acrylic acid and poly(acrylic acid) has been investigated. nih.govresearchgate.net This interaction is driven by a cooperative system of ionic and hydrogen bonds, leading to the formation of an interpolyelectrolyte complex. nih.govresearchgate.net
The solution properties of these copolymers are highly dependent on factors like pH. For example, microcapsules containing a this compound methyl acrylate-methacrylic acid copolymer exhibit electrophoretic behavior that is dependent on the pH of the medium, demonstrating the presence of an isoelectric point. oup.com
Copolymers of this compound and styrene have been synthesized for various applications, including as grafted polymers and surface-active agents. google.comresearchgate.neticm.edu.pl Graft copolymerization of 2M5VP and styrene onto substrates like isotactic polypropylene (B1209903) fibers has been achieved through methods such as pre-irradiation in air. researchgate.net The grafting reaction conditions, including total dose, monomer concentration, solvent amount, reaction time, and temperature, can be optimized to achieve maximum grafting percentages. researchgate.net
These copolymers can also function as surface-active agents. For example, poly(2-methyl-5-vinyl pyridine-co-dimethyl-vinyl-ethinyl-methyl-tert-butyl-peroxide) is a water-soluble, surface-active polymer that exhibits a critical micellar concentration. icm.edu.pl In other applications, copolymers of 2M5VP and styrene have been used in coating compositions. google.com
Copolymers with Methyl Methacrylate (B99206): Solution Viscosity and Material Design
The copolymerization of 2-vinylpyridine (B74390) (a closely related monomer) with methyl methacrylate has been investigated for applications such as battery separator films. nasa.gov Research has shown a direct correlation between the polymer's molecular weight and the solution viscosity. nasa.gov An increase in molecular weight leads to higher solution viscosity and, consequently, improved mechanical properties of the resulting films. nasa.gov
For instance, early developmental work on these copolymers focused on elevating the polymer molecular weight to create more durable films. nasa.gov It was discovered that higher molecular weight copolymers, indicated by a relative viscosity of over 2 for a 0.5% solution, possessed enhanced mechanical strength. nasa.gov This improvement in film properties permitted the use of copolymers with a higher methyl methacrylate content (67-70%) compared to previous formulations (55%). nasa.gov The advantage of a higher methacrylate content is the reduction in the electrical resistivity of the separator material, a critical parameter in battery performance. nasa.gov
A pilot film sample derived from a 33:67 2-vinylpyridine:methyl methacrylate copolymer demonstrated a dry tensile strength of 7000 psi and an electrical resistivity under 10 ohm-in after sterilization in 40% KOH at 135°C. nasa.gov This highlights the successful material design achieved by tuning the copolymer composition and molecular weight.
Table 1: Properties of 2-Vinylpyridine-Methyl Methacrylate Copolymers
| Copolymer Composition (2-Vinylpyridine:Methyl Methacrylate) | Relative Viscosity (0.5% solution) | Key Property Improvement | Application |
|---|---|---|---|
| 45:55 | < 2 | - | Initial formulations |
| 33:67 | > 2 | Improved mechanical strength, Lower electrical resistivity | Battery separator films |
| 30:70 | > 2 | Enhanced film durability | Battery separator films |
This table is generated based on data from the text which discusses the evolution of these copolymers.
Anionic Copolymerization Strategies for this compound
Anionic polymerization offers a powerful method for synthesizing well-defined polymers. However, the presence of heteroatoms, as in this compound, can present challenges. ornl.gov Specific strategies have been developed to control these polymerizations.
Anionic graft polymerization of this compound onto polyethylene (B3416737) has been successfully demonstrated. osti.gov Studies have shown that electron-donor solvents promote the anionic grafting mechanism. osti.gov A clear correlation exists between the donor number of the solvent and the extent of grafting achieved. osti.gov The reaction order with respect to monomer concentration for anionic grafting is approximately 2. osti.gov
Furthermore, the anionic polymerization of monomers containing both pyridine and other functional groups, such as oxadiazole, has been achieved. ornl.gov For the monomer 2-phenyl-5-(6-vinylpyridin-3-yl)-1,3,4-oxadiazole, well-defined polymers were obtained using triphenylmethyl potassium (TPM-K) as an initiator at -78 °C without any additives. ornl.gov The nucleophilicity of the resulting living polymer was found to be between that of living poly(methyl methacrylate) and polyacrylonitrile. ornl.gov This understanding of reactivity is crucial for the sequential synthesis of block copolymers. For example, well-defined block copolymers of poly(methyl methacrylate)-b-poly(2-phenyl-5-(6-vinylpyridin-3-yl)-1,3,4-oxadiazole) could be produced. ornl.gov
Synthesis of Specific Copolymer Architectures
Statistical copolymers of 2-vinylpyridine and methacrylates can be synthesized using controlled radical polymerization techniques. Nitroxide-mediated polymerization (NMP) has been employed for the copolymerization of 2-vinylpyridine (2VP) and tert-butyl methacrylate (tBMA). mdpi.com This method allows for the creation of copolymers with low dispersity (Đ = 1.30–1.41) and controlled molecular weight across a wide range of compositions. mdpi.com The polymerization rate in these systems is influenced by the monomer feed composition, generally decreasing as the proportion of methacrylate is reduced. mdpi.com
Table 2: Molecular Weight and Composition of tBMA/2VP Statistical Copolymers via NMP
| Initial mol fraction 2VP (f2VP,0) | Mn (kg·mol−1) | Dispersity (Đ) |
|---|---|---|
| 0.10 | 10.4 | 1.30 |
| 0.30 | 7.5 | 1.35 |
| 0.50 | 5.8 | 1.38 |
| 0.70 | 4.5 | 1.40 |
| 0.90 | 3.8 | 1.41 |
Data adapted from studies on tBMA/2VP copolymers, illustrating typical results for statistical copolymerization involving vinylpyridines. mdpi.com
The synthesis of block copolymers with specific sequences, such as polystyrene-b-poly(methyl methacrylate)-b-poly(2-vinylpyridine) (PS-b-PMMA-b-P2VP), is not feasible through simple sequential living anionic polymerization due to the differing reactivities of the monomers. acs.org To overcome this, a new methodology has been developed that combines living anionic block copolymers with a specially designed linking reaction. acs.orgresearchgate.net
This approach involves synthesizing a living anionic diblock copolymer, for example, PS-b-PMMA⁻Li⁺, and reacting it with a second polymer chain that has a specific functional end group, such as an α-phenylacrylate (PA)-functionalized P2VP. acs.org This linking reaction allows for the creation of complex triblock terpolymers with well-defined structures, predictable molecular weights, and narrow molecular weight distributions. researchgate.net This methodology has been successfully used to create various triblock co- and terpolymers, including ACB, BAC, ABA', and ACA' architectures, where A is polystyrene, B is poly(2-vinylpyridine), and C is poly(methyl methacrylate). acs.orgresearchgate.net
Diblock copolymers, such as poly(dimethylsiloxane)-b-poly(2-vinylpyridine) (PDMS-b-P2VP), have also been synthesized using living anionic polymerization followed by a coupling reaction. nih.gov This involves preparing living PDMS-Li⁺ and P2VP-Li⁺ homopolymers separately and then joining them using a coupling agent like dichlorodimethylsilane. nih.gov This method yields well-defined materials with varying molecular weights and block ratios. nih.gov
Table 3: Examples of Synthesized Block Copolymers Involving 2-Vinylpyridine
| Copolymer Architecture | Monomer Blocks | Synthesis Method | Key Feature |
|---|---|---|---|
| ACB Triblock Terpolymer | Polystyrene, Poly(2-vinylpyridine), Poly(methyl methacrylate) | Living Anionic Polymerization + Linking Reaction | Overcomes limitations of sequential monomer addition. acs.orgresearchgate.net |
| AB Diblock Copolymer | Poly(dimethylsiloxane), Poly(2-vinylpyridine) | Living Anionic Polymerization + Coupling Reaction | Creates well-defined amphiphilic block copolymers. nih.gov |
| A-B-A Triblock Copolymer | Poly(2VP-co-AN), Polystyrene | Nitroxide-Mediated Radical Polymerization | Synthesis of block copolymers with a random copolymer block. researchgate.net |
This table summarizes different block copolymer architectures and their synthesis methods based on the provided text.
Graft copolymerization is a versatile method to create branched polymer structures by attaching polymer chains onto a pre-existing polymer backbone. This compound (MVP) has been successfully grafted onto various substrates.
One example is the graft polymerization of MVP onto poly(ethylene terephthalate) (PET) fibers. researchgate.net This process has been studied using initiators such as hydrogen peroxide (H₂O₂) and benzoyl peroxide (Bz₂O₂). researchgate.net The percentage of grafting can be controlled by adjusting parameters like initiator and monomer concentration, temperature, and reaction time. researchgate.net For instance, with H₂O₂ as the initiator, the optimum temperature and time were found to be 50°C and 2 hours, respectively. researchgate.net The resulting grafted PET fibers exhibit altered properties, such as increased moisture absorption. researchgate.net
MVP has also been grafted onto cellulose (B213188). Modified celluloses, obtained by oxidation, have been used as backbones for grafting with MVP using a thiourea-dioxide-H₂O₂ redox system. researchgate.net The initiation characteristics were found to depend significantly on the oxidizing agent used to prepare the cellulose backbone. researchgate.net
Star and comb polymers are complex, branched architectures that can be designed for specific applications. While direct synthesis of star polymers using this compound is not detailed in the provided search results, the principles of their design are well-established.
Star polymers consist of multiple linear polymer chains (arms) linked to a central core. Their synthesis can be achieved through "arm-first" or "core-first" methods. In the "arm-first" approach, living polymer chains are reacted with a multifunctional linking agent. Group transfer polymerization, for example, has been used to create highly cross-linked heteroarm star copolymers from methacrylate monomers using a branching agent like ethylene glycol dimethacrylate. researchgate.net
Comb polymers feature a linear backbone with multiple polymeric side chains (teeth) grafted onto it. Graft copolymerization techniques, as described in the previous section, are essentially used to create comb-like structures when the grafting density is high.
The design of these architectures allows for the creation of macromolecules with unique properties. For example, star-comb polymers have been synthesized and investigated for their pharmacokinetic behavior. nih.gov These polymers can be designed to degrade in a stepwise manner into lower molecular weight fragments and can exhibit long circulation times in the bloodstream, making them suitable for drug delivery applications. nih.gov The principles used to create these complex structures with other monomers could be applied to this compound to develop novel functional materials.
Determination of Reactivity Ratios and Kinetic Modeling in Copolymerization
The behavior of this compound (MVP) in copolymerization is quantitatively described by its reactivity ratios with various co-monomers. These ratios are crucial for predicting the composition of the resulting copolymer and understanding the reaction kinetics. The determination of these parameters often involves detailed experimental work and is complemented by kinetic modeling to simulate and optimize the polymerization process.
Determination of Reactivity Ratios
Reactivity ratios indicate the preference of a propagating polymer chain ending in one monomer unit to add another unit of the same monomer versus a unit of the co-monomer. For a binary copolymerization system involving monomer 1 (e.g., MVP) and monomer 2 (a co-monomer), the reactivity ratios are defined as r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁, where k represents the rate constants for the propagation reactions.
Detailed research has been conducted to determine the reactivity ratios of MVP with several common monomers. In one study, the bulk copolymerization of MVP with styrene (St), methyl methacrylate (MMA), methyl acrylate (B77674) (MA), and acrylonitrile (AN) was carried out at 60°C. researchgate.netresearchgate.net The compositions of the resulting copolymers were determined using electrometric titrations in a nonaqueous solvent mixture to calculate the reactivity ratios. researchgate.netresearchgate.net
Modern high-throughput techniques have also been applied to determine these values with high precision. For instance, surface-initiated polymerization (SIP) combined with X-ray photoelectron spectroscopy (XPS) has been used to measure reactivity ratios, showing good agreement with traditional methods like Nuclear Magnetic Resonance (NMR) spectroscopy. nist.gov For the closely related 2-vinylpyridine, studies have confirmed that its copolymerization with methyl methacrylate follows the first-order Markov chain model. sioc-journal.cn The sequence distribution in copolymers of MVP and MMA has also been analyzed using NMR, which provides insights into the copolymer's microstructure. cdnsciencepub.com
The following table summarizes the experimentally determined reactivity ratios for the copolymerization of this compound (M₁) with various co-monomers (M₂).
| Co-monomer (M₂) | r₁ (MVP) | r₂ | Method | Reference |
|---|---|---|---|---|
| Styrene (St) | 0.812 ± 0.005 | 0.545 ± 0.005 | Electrometric Titration | researchgate.netresearchgate.net |
| Methyl Methacrylate (MMA) | 0.552 ± 0.015 | 0.435 ± 0.015 | Electrometric Titration | researchgate.netresearchgate.net |
| Methyl Acrylate (MA) | 1.02 ± 0.02 | 0.12 ± 0.02 | Electrometric Titration | researchgate.net |
| Acrylonitrile (AN) | 1.15 ± 0.05 | 0.20 ± 0.05 | Electrometric Titration | researchgate.netresearchgate.net |
| Triethyleneglycol Dimethacrylate | Not specified | Not specified | Calculation | nsc.ru |
Kinetic Modeling in Copolymerization
Kinetic modeling is an essential tool for understanding and optimizing copolymerization processes involving this compound. These models can predict copolymer composition, molecular weight distribution, and reaction rates under various conditions.
For vinylpyridine-based copolymers, kinetic models are often developed based on the terminal model, which assumes that the reactivity of a growing polymer chain depends only on the terminal monomer unit. researchgate.net For example, the copolymerization of 2-vinylpyridine with oligo(ethylene glycol) methyl ether methacrylates has been analyzed using graphical methods like the Finemann–Ross and Kelen–Tüdos methods to estimate reactivity ratios, which are then used to calculate structural parameters such as dyad monomer sequence fractions and mean sequence length. researchgate.net
More advanced kinetic models are employed to optimize the synthesis of block copolymers for specific applications. For instance, kinetic modeling of Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization has been used to scale up the synthesis of CO₂-responsive polymers. mdpi.com Similarly, reaction kinetic modeling has been crucial in optimizing the synthesis of poly(4-vinylpyridine) macro-RAFT agents, ensuring high conversion, low dispersity, and a high degree of "livingness" necessary for the subsequent synthesis of block copolymers. acs.org These models allow for the simulation and optimization of synthesis recipes, supporting the scale-up of production from laboratory to industrial scales. mdpi.comacs.org
The study of copolymerization kinetics also extends to understanding the influence of solvents and complexing agents. For example, the radical copolymerization of acrylonitrile has been studied in liquid sulfur dioxide, which acts as a solvent. researchgate.net
Polymer Architectures and Supramolecular Assemblies of Poly 2 Methyl 5 Vinylpyridine
Controlled Synthesis of Macromolecular Structures
The synthesis of well-defined poly(2-methyl-5-vinylpyridine) and its copolymers can be achieved through controlled polymerization techniques, which allow for precise control over molecular weight, dispersity, and architecture. Living anionic polymerization is a classic and effective method for producing well-defined block copolymers containing vinylpyridine segments. acs.org This technique relies on highly purified monomers and initiators to create living polymer chains that can sequentially add different monomers, leading to block copolymer formation. acs.org
Copolymers of this compound with monomers like styrene (B11656) have been synthesized for various applications. google.com For instance, copolymers containing at least 50% by weight of this compound have been developed for film-forming applications. google.com The synthesis can be tailored to achieve specific properties. For example, poly(this compound-co-styrene, 80/20) is noted to be soluble in acetone, a property that is unexpected for similar copolymers like those made with 2- or 4-vinylpyridine (B31050), which tend to form gel layers. google.com
Beyond simple linear block copolymers, advanced macromolecular structures such as star polymers have been designed using difunctional terminating agents. acs.org Iterative methodologies combining living anionic polymerization with specialized linking chemistry have enabled the synthesis of complex multi-arm star polymers, although limitations exist for less reactive monomers like those in the vinylpyridine family. nih.gov The combination of different polymerization mechanisms, such as cationic and anionic polymerizations, has also been explored to create tailored block copolymer structures. uni-bayreuth.deuni-bayreuth.de
Formation and Characterization of Poly(this compound) Hydrogels
Poly(this compound) can be used to form hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water or biological fluids. These materials are of interest due to their stimuli-responsive nature and potential applications in areas like sorption and controlled release.
The formation of these hydrogels often involves crosslinking the polymer chains. Interpolymer systems, particularly those combining acidic hydrogels (like polymethacrylic acid) and basic hydrogels (like poly-2-methyl-5-vinylpyridine), have demonstrated enhanced properties compared to their individual components. researchgate.net Studies on such intergel systems have shown that the remote interaction between the acidic and basic polymer networks leads to significant changes in their electrochemical, conformational, and swelling properties. researchgate.net These systems exhibit high activity in the sorption of ions, such as rare earth metals. researchgate.net The specific ratios of the acidic and basic polymers in the system can be tuned to optimize the sorption capacity for different ions. researchgate.net
While detailed studies on pure poly(this compound) hydrogels are less common in the provided literature, the principles of hydrogel formation and characterization from related vinylpyridine polymers are applicable. Characterization typically involves studying the swelling behavior in different media (e.g., water at various pH values), determining the swelling degree and diffusion characteristics, and analyzing the morphology, which often reveals a porous network structure crucial for its properties. researchgate.net
Design of Surface-Active Macromers and Polymeric Suspensions
Surface-active macromers (SAMs) derived from this compound are valuable in heterophase polymerization for creating stable polymeric suspensions. These SAMs are molecules that have a polymerizable group, allowing them to be incorporated into the final polymer particles, and surfactant properties that help stabilize the particles during polymerization.
A key example is the cationic SAM, N-dodecyl-2-methyl-5-vinylpyridinium bromide. mdpi.com This macromer has been used in the heterophase radical polymerization of monomers like styrene and methyl methacrylate (B99206). mdpi.com Its effectiveness stems from its ability to copolymerize with the main monomer, presumably at the early stages of particle formation. mdpi.com This incorporation into the polymer particle leads to a decrease in the surfactant concentration in the aqueous phase as the polymerization progresses. mdpi.com
The use of such SAMs allows for the one-step synthesis of large polymeric particles with a narrow size distribution. mdpi.com For example, polystyrene and poly(methyl methacrylate) suspensions prepared with these organosilicon SAMs yield particles with a low polydispersity index (dw/dn ~ 1.01–1.05), indicating a high degree of uniformity in particle size. mdpi.com Suspension polymerization of vinylpyridines has been studied to control factors like particle size and molecular weight distribution by varying initiator and stabilizer concentrations. oup.com
Table 1: Characteristics of Polymer Suspensions Synthesized in the Presence of Surface-Active Macromers mdpi.com
| Monomer | Surface-Active Macromer (SAM) | Particle Size (dw, µm) | Polydispersity Index (dw/dn) |
| Styrene | Organosilicon SAM 1 | 0.45 | 1.05 |
| Styrene | Organosilicon SAM 2 | 0.58 | 1.02 |
| Styrene | Organosilicon SAM 3 | 0.65 | 1.01 |
| Methyl Methacrylate | Organosilicon SAM 1 | 0.38 | 1.04 |
| Methyl Methacrylate | Organosilicon SAM 2 | 0.49 | 1.02 |
| Methyl Methacrylate | Organosilicon SAM 3 | 0.55 | 1.01 |
This table is generated based on data presented for organosilicon SAMs in the polymerization of styrene and methyl methacrylate, illustrating the principle of using SAMs, including those derived from MVP, to control suspension properties.
Self-Assembly Behavior of this compound Copolymers
Copolymers containing poly(this compound) blocks can self-assemble into various ordered nanostructures, driven by the incompatibility between the different polymer blocks and their interactions with the solvent. This behavior is particularly prominent in block copolymers, where different blocks will phase-separate on a nanometer scale to form morphologies such as spheres, cylinders, and lamellae. mdpi.comresearchgate.net
The self-assembly of poly(vinylpyridine)-based block copolymers is an area of extensive research. acs.orgresearchgate.net For instance, diblock copolymers like polystyrene-b-poly(2-vinylpyridine) (PS-b-P2VP) form micelles in selective solvents, where the insoluble block forms the core and the soluble block forms the corona. mdpi.com The resulting morphology depends on factors like the volume fractions of the blocks, the total molecular weight, and the solvent used. acs.orgrsc.org
Copolymers of this compound exhibit similar behaviors. Copolymers with styrene, for example, have been investigated for their solution properties and potential applications. google.com The pyridine (B92270) group in the PMVP block offers unique functionalities. It can be protonated at low pH, making the block water-soluble, or quaternized to introduce a permanent positive charge. acs.orgmdpi.com This stimuli-responsive nature allows for dynamic control over the self-assembly process. For example, changing the pH can trigger the formation or dissociation of micelles in aqueous solutions. uliege.be This pH-responsive behavior is a key feature in the design of "smart" materials for various applications. acs.orgnih.gov
Chemical Modification and Derivatization of Poly 2 Methyl 5 Vinylpyridine
Quaternization Reactions and Quaternary Poly(vinylpyridine) Salts
Quaternization involves the alkylation of the nitrogen atom in the pyridine (B92270) ring of the polymer, leading to the formation of quaternary poly(vinylpyridine) salts, also known as polyquaterniums. This transformation converts the neutral polymer into a polyelectrolyte, significantly changing its properties, such as solubility.
The process can be achieved through two main routes:
Polymerization of the 2-methyl-5-vinylpyridine monomer followed by quaternization of the resulting polymer.
Quaternization of the this compound monomer to form a quaternary vinyl pyridine salt, which is then polymerized. google.com
A common method involves reacting poly(this compound) with an alkylating agent. For instance, the reaction of poly(4-vinylpyridine) with methyl iodide results in N-methyl quaternized derivatives. mdpi.comnih.gov The degree of quaternization can be controlled by adjusting the molar ratio of the alkylating agent. mdpi.com The reaction kinetics of the quaternization of vinylpyridine polymers, such as poly(4-vinylpyridine), with various alkyl halides have been studied in detail. researchgate.netrsc.orgrsc.org These studies often reveal that the reaction does not follow simple second-order kinetics due to neighboring group effects; the reactivity of a pyridine group is influenced by whether its adjacent units have already reacted. researchgate.netrsc.orgrsc.org For poly(this compound), a second-order kinetic law is followed until one of the adjacent groups is quaternized, after which steric hindrance becomes a significant factor. researchgate.net
An alternative approach involves the direct preparation of quaternary polyvinyl pyridine polymers in water. google.com In this process, 2-methyl-5-vinyl pyridine is mixed with water, and a quaternizing agent like dimethyl sulfate (B86663) is added. The mixture is heated to form a solution of the quaternary salt, which can then be polymerized directly, often using a free-radical initiator like ammonium (B1175870) persulfate. google.com This method avoids the need to isolate and purify the intermediate salt. google.com
Table 1: Example of Quaternization Reaction Conditions and Results
| Reactants | Quaternizing Agent | Solvent/Medium | Temperature | Time | Initiator (for subsequent polymerization) | Result | Reference |
|---|---|---|---|---|---|---|---|
| 2-methyl-5-vinyl pyridine | Dimethyl sulphate | Water | 60°C | 30 minutes | Ammonium persulphate | Tough rubbery gel of poly(1,2-dimethyl-5-vinyl pyridinium (B92312) methosulphate) in 93% yield | google.com |
| Poly(4-vinylpyridine) | Methyl iodide | Ethanol or Methanol | Reflux | 4 hours | N/A (post-polymerization modification) | Partially or fully quaternized poly(N-methyl-4-vinyl pyridinium iodide) derivatives | nih.gov |
N-Oxidation Processes in this compound Copolymers
The nitrogen atom in the pyridine ring of poly(this compound) and its copolymers can be oxidized to form an N-oxide. This modification introduces a polar N-oxide group, which can significantly alter the polymer's properties, including its hydrophilicity and ability to form hydrogen bonds.
The N-oxidation of copolymers containing this compound units is typically carried out using an oxidizing agent in a suitable solvent. researchgate.net A common method involves the use of peracetic acid. researchgate.net The kinetics of the N-oxidation can be monitored using techniques like UV spectrophotometry to determine the rate constants and the extent of the reaction. researchgate.net The degree of N-oxidation can be controlled, and the molecular weight characteristics of the resulting N-oxidized copolymers can be analyzed using methods such as 13C NMR. researchgate.net
For other polyvinylpyridines, such as poly-2-vinylpyridine, oxidation has been performed in glacial acetic acid using hydrogen peroxide. google.com The reaction temperature can range from 20 to 140°C. google.com The resulting polyvinylpyridine N-oxides have found applications in various fields. rsc.orgnih.gov Studies on copolymers of N-vinylpyrrolidone and this compound have shown that a series of N-oxides with varying degrees of oxidation can be prepared. researchgate.net
Table 2: Research Findings on N-Oxidation of this compound Copolymers
| Copolymer System | Oxidizing Agent | Key Findings | Analytical Techniques | Reference |
|---|---|---|---|---|
| N-vinylpyrrolidone and this compound copolymers | Peracetic acid | A series of N-oxides with various degrees of oxidation were prepared. The temperature dependence of the limiting N-oxidation was determined. | UV spectrophotometry, 13C NMR | researchgate.net |
| Polyvinylpyridines (general) | Aqueous hydrogen peroxide in the presence of acids | The process can be conducted at temperatures from 20 to 140°C with polymer concentrations of 5 to 70% by weight. | Not specified | google.com |
| Copolymer of 2-methyl-5-vinyl pyridine with 2-methyl-5-vinylpyridinium-n-oxide | Not specified (synthesis of copolymer) | A new water-soluble copolymer was studied for its radioprotective properties. | Not specified | nih.gov |
Formation of Interpolymer Complexes with Acidic Polymers
Poly(this compound) and its copolymers can form interpolymer complexes (IPCs) with proton-donating polymers, such as poly(acrylic acid) (PAA) and poly(methacrylic acid) (PMAA). mdpi.comijcce.ac.irnih.gov These complexes are formed through non-covalent interactions, primarily hydrogen bonding and electrostatic interactions, between the basic pyridine units of the poly(this compound) and the acidic carboxyl groups of the partner polymer. mdpi.comijcce.ac.ir
The formation of these complexes is a cooperative process. For instance, the complexation between a copolymer of this compound and acrylic acid (2M5VPy-co-AA) with poly(acrylic acid) involves both ionic and hydrogen bonds, leading to the formation of an interpolyelectrolyte complex (PEC). mdpi.comijcce.ac.irresearchgate.net The stability and structure of these complexes are highly dependent on factors such as the pH of the medium, the composition of the copolymers, and the solvent. mdpi.comnih.gov
Research has shown that the interaction between copolymers of this compound and acrylic or methacrylic acids with bovine serum albumin (a protein) also leads to the formation of soluble cooperative complexes. nih.gov In these systems, non-polar interactions between the protein and the hydrocarbon fragments of the this compound units play a crucial role in the association. nih.gov The formation of IPCs can result in materials with new properties, such as gels or precipitates, depending on the conditions. researchgate.net
Table 3: Interpolymer Complexes of Poly(this compound)
| Polymer System | Interacting Polymer | Driving Forces for Complexation | Key Research Findings | Reference |
|---|---|---|---|---|
| This compound-co-acrylic acid (2M5VPy-co-AA) | Poly(acrylic acid) (PAA) | Ionic and hydrogen bonds | A cooperative system of bonds is responsible for the formation of the interpolyelectrolyte complex. | mdpi.comijcce.ac.irresearchgate.net |
| Copolymers of this compound, acrylic and methacrylic acids | Bovine Serum Albumin | Electrostatic and non-polar interactions | Soluble cooperative complexes are formed. The ability to form complexes depends on copolymer composition and pH. Non-polar interactions from this compound units are important. | nih.gov |
| Poly(this compound) | Picric Acid | Complex formation | The picrate (B76445) anion forms a complex with the polymer backbone, resulting in poly-2-methyl-5-vinylpyridine picrate with unique optical, electrical, and thermal properties. | ontosight.ai |
Advanced Analytical and Characterization Methodologies for 2 Methyl 5 Vinylpyridine and Its Polymers
Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Ultraviolet-Visible, Infrared Spectroscopy)
Spectroscopic techniques are fundamental in the characterization of 2-methyl-5-vinylpyridine and its polymers, providing detailed information about their chemical structure and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the molecular structure of this compound. The 1H NMR spectrum provides distinct signals corresponding to the different protons in the molecule. chemicalbook.com For poly(this compound), 13C NMR spectroscopy has been utilized to analyze the triad (B1167595) sequences of the polymer chain, offering insights into its tacticity. karger.com
Infrared (IR) Spectroscopy is employed to identify the functional groups present in this compound and its polymers. nih.govnist.gov The IR spectrum of the monomer exhibits characteristic absorption bands for the vinyl and pyridine (B92270) groups. nih.gov In a study of copolymers of vinyl chloride and this compound, IR spectroscopy, using KBr pellets or nujol mulls, was used to analyze the copolymer structure. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The UV spectrum of this compound is available in the NIST Chemistry WebBook. nist.gov For poly(this compound), UV-Vis spectroscopy can be used to study the optical properties of polymer films and their composites. For instance, the bandgap energies of poly(2-vinylpyridine) and its composites with metal oxides have been determined using Tauc plots derived from UV-Vis spectra. mdpi.comresearchgate.net
Chromatographic Techniques for Purity and Structure Elucidation (e.g., Gas Chromatography, Pyrolysis Gas Chromatography-Mass Spectrometry)
Chromatographic methods are essential for assessing the purity of this compound and for elucidating the structure of its polymers.
Gas Chromatography (GC) is a primary technique for determining the purity of this compound. chemicalbook.com It is often coupled with a Flame Ionization Detector (FID) for quantitative analysis. nih.gov The NIST Chemistry WebBook provides gas chromatography data for this compound. nist.gov In one documented synthesis, the purity of the final product was confirmed to be over 98.5% by gas phase chromatography. google.com
Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for characterizing the structure of polymers that are not directly amenable to GC analysis. d-nb.info This method involves the controlled thermal decomposition of the polymer into smaller, volatile fragments that are then separated by GC and identified by MS. d-nb.infocsic.es This technique has been used to evaluate the number of branching points in grafted polymers of poly(this compound). researchgate.net The pyrolyzer is typically operated at high temperatures, and the resulting fragments provide a characteristic fingerprint of the original polymer. d-nb.infoacs.org
Molecular Weight and Distribution Determination (e.g., Gel Permeation Chromatography, Viscometry)
Determining the molecular weight and its distribution is critical for understanding the physical and mechanical properties of poly(this compound).
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is a widely used method for determining the molecular weight distribution of polymers. researchgate.netresearchgate.net This technique separates polymer molecules based on their size in solution. polymersource.ca For copolymers of this compound and styrene (B11656), GPC has been used to measure the styrene-equivalent molecular weight. google.com
Viscometry is another method used to estimate the molecular weight of polymers. By measuring the intrinsic viscosity of a polymer solution, the viscosity-average molecular weight can be calculated using the Mark-Houwink-Sakurada equation. shimane-u.ac.jp Studies have established the relationship between intrinsic viscosity and molecular weight for poly(this compound) in various solvents. oup.comoup.com For copolymers of N-vinylpyrrolidone and this compound, viscosity-average molecular weights have been determined to be in the range of 15.2 - 27.6 kDa. researchgate.net
| Method | Property Measured | Information Obtained |
| Gel Permeation Chromatography (GPC/SEC) | Hydrodynamic Volume | Molecular Weight Distribution (Mn, Mw, PDI) |
| Viscometry | Intrinsic Viscosity [η] | Viscosity-Average Molecular Weight (Mv) |
Morphological and Microstructural Characterization (e.g., Scanning Electron Microscopy for Polymer Films)
The morphology and microstructure of polymer films significantly influence their properties and performance.
Scanning Electron Microscopy (SEM) is a key technique for visualizing the surface morphology of polymer films. mdpi.comresearchgate.net It provides high-resolution images of the sample's surface topography. For instance, SEM has been used to observe clusters of particles on the surface of poly(vinylpyridine) films. mdpi.comresearchgate.net In studies of composite materials, SEM reveals the distribution of fillers, such as metal oxides, within the polymer matrix. mdpi.comresearchgate.net High-resolution SEM can even be used to observe the topographical distribution of molecular receptors on surfaces. nasa.gov
Rheological Investigations of Polymer Solutions and Melts (e.g., Viscosity Characteristics, Flow Birefringence)
Rheological studies provide insights into the flow and deformation behavior of polymer solutions and melts, which is crucial for processing and application.
Viscosity Characteristics of poly(this compound) solutions have been studied to understand their flow behavior. shimane-u.ac.jp The concentration dependence of viscosity in dilute solutions provides information about polymer chain dimensions and interactions. scispace.com
Flow Birefringence , also known as streaming birefringence, is a phenomenon observed when a polymer solution is subjected to flow. The measurement of flow birefringence can provide information about the shape, size, and flexibility of polymer molecules in solution. scite.ai Studies on the flow birefringence of poly-2-methyl-5-vinylpyridine solutions have been conducted to understand the optical anisotropy of the polymer chains. acs.org
Solution Properties via Light Scattering Techniques
Light scattering is a powerful, non-invasive technique for characterizing the properties of polymers in solution.
Static Light Scattering (SLS) is used to determine the weight-average molecular weight (Mw), the second virial coefficient (A2), and the radius of gyration (Rg) of polymers. oup.comoup.com The second virial coefficient provides information about polymer-solvent interactions. grafiati.com For poly(this compound), light scattering measurements have been performed in various solvents to determine its molecular dimensions. oup.comoup.com However, anomalous light scattering behavior has been observed for this polymer in nitroethane, which was attributed to intermolecular interference from ionization of the polymer. oup.com
Dynamic Light Scattering (DLS) can be used to measure the hydrodynamic radius of polymer coils and their diffusion coefficients in solution. It has been used to measure the particle size of polymer particles. grafiati.com
| Technique | Parameter Measured | Information Derived |
| Static Light Scattering (SLS) | Time-averaged scattered light intensity | Weight-average molecular weight (Mw), Radius of gyration (Rg), Second virial coefficient (A2) |
| Dynamic Light Scattering (DLS) | Fluctuations in scattered light intensity | Hydrodynamic radius (Rh), Diffusion coefficient (D) |
Theoretical and Computational Investigations of 2 Methyl 5 Vinylpyridine Systems
Quantum Chemical Calculations for Monomer Reactivity and Polymerization Energetics
Quantum chemical calculations are fundamental in predicting the reactivity of the 2-Methyl-5-vinylpyridine monomer. These calculations provide insights into the electronic structure, which governs how the monomer will behave in polymerization reactions. A key aspect of this is the determination of the charge distribution within the monomer, particularly on the vinyl group's β-carbon atom.
Research has established a linear correlation between the semi-empirical polar factor 'e' in the Q-e scheme and the value of the π-electron charge on the β-carbon atom of the vinyl group, as calculated by quantum-chemical methods. univ.kiev.ua Monomers with a positive 'e' value, such as vinylpyridines, are generally more susceptible to polymerization via an anionic mechanism. univ.kiev.ua The reactivity of the monomer can also be influenced by its ability to form complexes; for instance, the formation of complexes with metal salts like zinc acetate (B1210297) can alter the monomer's electronic conjugation and, consequently, its reactivity in polymerization. iupac.org
Different semi-empirical and ab initio methods can be used to calculate atomic charges, and while the absolute values may differ between methods, the relative charge distribution is often consistent. univ.kiev.ua Density Functional Theory (DFT) has also been employed to develop and refine Q-e parameters, which are crucial for predicting monomer reactivity ratios in copolymerization. acs.org This involves correlating DFT-calculated activation energies for radical-monomer reactions with experimentally derived Q-e values. acs.org
| Method | Relative Amplitude of Charge Values | General Observation |
|---|---|---|
| PM3 | Nearly Equal to RM1 and AM1 | Provides lower absolute charge values compared to PM6/PM7. |
| RM1 | Nearly Equal to PM3 and AM1 | Charge values are comparable to PM3 and AM1 methods. |
| AM1 | Nearly Equal to PM3 and RM1 | Charge values are in a similar range as PM3 and RM1. |
| PM7 | Much Greater than PM3/RM1/AM1 | Calculates higher absolute charge values. |
| PM6 | Greatest among listed methods | Tends to produce the most overrated charge values. |
Molecular Dynamics Simulations of Polymer Chain Dynamics and Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For poly(this compound), MD simulations provide detailed insights into polymer chain dynamics, interactions with other molecules, and bulk material properties.
MD simulations are also used to predict thermophysical properties, such as the glass transition temperature (Tg). chemrxiv.orgamazonaws.com This is typically achieved by simulating the cooling of a polymer melt and observing the change in density as a function of temperature. The intersection of the linear fits for the rubbery and glassy regions provides the calculated Tg. chemrxiv.orgamazonaws.com Furthermore, simulations can explore the dynamics of polymer brushes and the effect of swelling. For instance, studies on poly(2-vinylpyridine) (P2VP) brushes have shown that in a dry state, the segmental dynamics are similar to the bulk polymer, but become significantly faster when swollen with a solvent like THF due to a plasticizing effect. researchgate.net
| Parameter | Description | Example Value/Method |
|---|---|---|
| Simulation Package | Software used to run the simulations. | GROMACS 5.1.2 |
| Ensemble | The statistical ensemble defining the thermodynamic variables. | Isothermal-isobaric (NPT) |
| Temperature | The constant temperature maintained during the simulation. | 298 K |
| Pressure | The constant pressure maintained during the simulation. | 1 bar |
| Thermostat | Algorithm to control the temperature. | Nosé–Hoover |
| Barostat | Algorithm to control the pressure. | Parrinello–Rahman |
| Solvent | The medium in which the polymer chain is simulated. | Explicitly represented Tetrahydrofuran (THF) |
Computational Modeling of Polymerization Reaction Mechanisms (e.g., Anionic Grafting Kinetics)
Computational modeling is instrumental in elucidating the complex reaction mechanisms of 2M5VP polymerization. This includes modeling free-radical polymerization, copolymerization, and ionic polymerization pathways like anionic grafting.
In the radical copolymerization of vinyl chloride with 2M5VP, a key mechanistic feature is the dehydrochlorination of the vinyl chloride units. researchgate.net The evolved hydrogen chloride (HCl) can then interact with the nitrogen atom of the pyridine (B92270) ring in the 2M5VP units, creating charged heterocycle units within the polymer backbone. researchgate.net This side reaction significantly influences the copolymer's final structure and properties.
Anionic polymerization, particularly anionic grafting, is another important mechanism. Studies have investigated the kinetics of radiation-induced anionic grafting of 2M5VP onto substrates like polyethylene (B3416737), highlighting the influence of solvents on the reaction. iaea.org The living anionic polymerization of vinyl heterocycles is complex; the basic conditions can lead to side reactions such as proton abstraction from the polymer backbone or heterocyclic rings. acs.org Computational methods, including DFT, can be used to model the transition states and intermediates of these reaction steps, helping to predict the most favorable pathways and potential side reactions. semanticscholar.org These models are crucial for understanding and controlling the polymerization process to achieve desired polymer architectures.
Predictive Models for Polymerization Kinetics and Control
Predictive models for polymerization kinetics are essential for process optimization and control. These models aim to describe the rate of polymerization and the evolution of polymer properties as a function of reaction conditions.
For graft polymerization, kinetic models often express the rate of grafting as a function of the concentrations of the monomer and the initiator. researchgate.net For example, in systems involving related vinyl monomers, the rate of grafting has been found to be proportional to the monomer and initiator concentrations raised to specific powers, which are determined experimentally. researchgate.net
| Parameter | Description | Influence on Grafting |
|---|---|---|
| Monomer Concentration | The concentration of the vinyl monomer (e.g., 2M5VP) in the reaction medium. | The rate of grafting is typically proportional to the monomer concentration raised to a power (e.g., [Monomer]^x). |
| Initiator Concentration | The concentration of the species that initiates the polymerization (e.g., a peroxide). | The rate of grafting is generally proportional to the initiator concentration raised to a power (e.g., [Initiator]^y). An optimum concentration often exists. |
| Temperature | The reaction temperature. | Affects the rates of initiation, propagation, and termination. An optimum temperature for maximum graft yield is common. |
| Reaction Time | The duration of the polymerization process. | Graft yield typically increases with time before reaching a plateau. |
Conformational Analysis of Poly(this compound) Chains in Different Environments
The conformation of P2M5VP chains—their three-dimensional shape and flexibility—is highly dependent on the surrounding environment, such as the solvent, pH, and presence of ions. Computational analysis, complemented by experimental data, reveals how these chains fold, swell, or collapse.
In aqueous media, P2M5VP can be part of intergel systems where it interacts with other polymers. davidpublisher.comtaylorfrancis.com Studies on hydrogels of P2M5VP interacting with polymethacrylic acid hydrogels show that significant swelling and conformational changes occur due to remote interactions between the two polymer networks. davidpublisher.comtaylorfrancis.com The sorption of metal ions, such as lanthanum, from a solution can cause a distinct conformational change, described as a "folding of the polymer globe," which is accompanied by a decrease in the swelling degree of the hydrogel. taylorfrancis.com This indicates a transition to a more compact chain conformation upon complexation with the ions.
Atomistic simulations provide quantitative measures of chain conformation, such as the end-to-end distance and persistence length, which describes the stiffness of the polymer chain. nih.gov These simulations can model the polymer in various solvents to predict its conformational statistics. The conformation of the polymer chains ultimately dictates the macroscopic properties of the material, including its solubility and its performance in applications like ion sorption. taylorfrancis.com
| Environment/Stimulus | Observed Conformational Change | Macroscopic Effect |
|---|---|---|
| Aqueous Medium (Interaction with polyacid hydrogel) | Unfolding/expansion of polymer network links. | Significant additional swelling of the hydrogel. |
| Aqueous Solution with Lanthanum Ions | Folding of the polymer globe into a more compact state. | Decrease in swelling degree and high sorption of lanthanum ions. |
Specific Applications of Poly 2 Methyl 5 Vinylpyridine and Its Copolymers in Materials Science and Engineering
Adsorbent Materials and Ion Exchange Resins
Polymers containing 2-methyl-5-vinylpyridine are utilized in the synthesis of anion exchange resins. These materials function by reversibly exchanging anions from a surrounding solution with ions attached to the polymer matrix.
Copolymers of this compound and a cross-linking agent, such as divinylbenzene, form a macroreticular structure. google.com This porous architecture is crucial for their function as effective adsorbents and ion exchange resins. google.com The initial copolymer exhibits weak base anion-exchange properties. google.com To enhance their utility, the pyridine (B92270) groups within the polymer are quaternized by reacting them with alkyl halides like methyl chloride or methyl iodide. google.com This chemical modification converts the weak base sites into strongly basic quaternary ammonium (B1175870) groups, significantly improving the resin's ion exchange capacity. google.comgoogle.com
These strongly basic anion exchangers are effective in various separation and purification processes. For instance, resins based on vinylpyridine have been developed for the recovery of valuable or hazardous anions from nuclear waste and groundwater, such as pertechnetate (B1241340) (TcO₄⁻) and plutonium anions. google.com Research has also demonstrated the high adsorption capacity of poly(2-vinylpyridine) based resins for aromatic acids from aqueous solutions, outperforming other commercial adsorbents. researchgate.net This performance is attributed to electrostatic interactions between the protonated pyridine groups and the target acid molecules. researchgate.net
Table 1: Properties of this compound Based Ion Exchange Resins
| Property | Description | Reference |
|---|---|---|
| Structure | Macroreticular copolymer of this compound and divinylbenzene. | google.com |
| Functionality | Initially a weak base anion exchanger. | google.com |
| Activation | Quaternization with alkyl halides (e.g., methyl chloride) creates strongly basic sites. | google.comgoogle.com |
| Application | Adsorption of fluids, recovery of anions like pertechnetate, removal of aromatic acids. | google.comgoogle.comresearchgate.net |
| Mechanism | Electrostatic interaction and ion exchange. | researchgate.net |
Flocculants and Coagulants for Dispersion Systems
Copolymers of this compound function as effective flocculants for destabilizing colloidal dispersions. Flocculation is the process where fine, suspended particles in a liquid are induced to aggregate into larger clusters called "flocs," which can then be more easily removed by sedimentation or filtration. cyberleninka.ru
The effectiveness of these polymers stems from two primary mechanisms: polymer bridging and charge neutralization. researchgate.netmdpi.com In polymer bridging, long-chain polymer molecules adsorb simultaneously onto multiple colloidal particles, physically linking them together. researchgate.net Charge neutralization occurs when the positively charged cationic polymer (achieved through protonation or quaternization of the pyridine nitrogen) neutralizes the negative surface charge of the suspended particles, reducing electrostatic repulsion and allowing them to agglomerate. mdpi.comtubitak.gov.tr
A study investigating the flocculation of silver iodide (AgI) sol utilized poly(this compound) chloride to validate a mathematical model of the process. researchgate.net The research determined the rate constants for both bridging and non-bridging aggregation, confirming the dual mechanisms at play. researchgate.net Similarly, copolymers containing quaternized vinylpyridine units have been successfully used to remove turbidity from bentonite (B74815) suspensions, achieving over 90% turbidity removal at acidic pH where the cationic charge of the polymer is maximized. tubitak.gov.tr
Elastomers and Rubber Compounding for Specialized Applications (e.g., Oil-Resistant Rubbers, Tire-Cord Binders)
Copolymers incorporating this compound are crucial in the production of specialty synthetic rubbers with enhanced properties, particularly oil resistance and adhesion.
Oil-Resistant Rubbers: Copolymers of butadiene and this compound (MVP) form a class of synthetic rubbers that can be vulcanized to produce materials with excellent oil resistance. kglmeridian.comallenpress.comacs.orgacs.org Unlike conventional sulfur vulcanization, these MVP-butadiene copolymers are readily cross-linked by heating them with organic halides. kglmeridian.com The cross-linking occurs through the quaternization of the pyridine nitrogen atoms by the halide, forming strong ionic bonds between polymer chains. kglmeridian.com The degree of cross-linking and the resulting mechanical properties, such as modulus, can be controlled by the amount and type of organic halide used. kglmeridian.com Terpolymers of butadiene, acrylonitrile (B1666552), and MVP also exhibit significant oil resistance upon curing. allenpress.com
Table 2: Composition of an Oil-Resistant Butadiene-MVP Terpolymer
| Component | Percentage (%) | Reference |
|---|---|---|
| Butadiene | ~70% | labworks.org |
| Acrylonitrile | ~20% | labworks.org |
| This compound | ~10% | labworks.org |
Tire-Cord Binders: One of the most significant applications of 2M5VP is in the formulation of latex adhesives for bonding tire cords (typically made of polyester (B1180765), nylon, or aramid) to the surrounding rubber matrix. wikipedia.orggoogle.com Adhesion is achieved using a Resorcinol-Formaldehyde-Latex (RFL) dip. The latex component is a terpolymer of styrene (B11656), butadiene, and a vinylpyridine, often this compound or 2-vinylpyridine (B74390). wikipedia.orggoogle.comscribd.com
The vinylpyridine units provide reactive sites that are essential for creating a strong chemical bond between the cord fiber and the rubber. wikipedia.org The nitrogen atom in the pyridine ring interacts strongly with the functional groups on the surface of fillers like carbon black present in the rubber compound, as well as with the resorcinol-formaldehyde resin layer that coats the fiber. This creates a robust adhesive interface, which is critical for the durability and performance of the tire. scribd.com
Materials with Enhanced Thermal Stability
The incorporation of this compound into polymer structures can enhance their thermal stability. The pyridine ring itself is a thermally stable aromatic structure. Furthermore, the nitrogen atom provides a site for interactions that can alter the degradation pathways of the polymer.
Studies on copolymers of 2-vinylpyridine (a closely related monomer) have shown that coordinating the pyridine nitrogen with metal nanoparticles, such as chromium (Cr), can significantly affect the material's thermal properties. researchgate.net The coordination of Cr to the pyridine rings was found to alter the thermal degradation mechanism of the poly(2-vinylpyridine) blocks. The degradation begins with the loss of pyridine units, leaving a more stable unsaturated or cross-linked polymer backbone that degrades at higher temperatures. researchgate.net
Thermogravimetric analysis (TGA) of statistical copolymers of 2-vinyl pyridine and various functional methacrylates also demonstrates how copolymerization affects thermal decomposition. arcjournals.org Similarly, the thermal stability of poly(4-vinylpyridine) is altered upon quaternization of the nitrogen atoms. mdpi.com While the quaternized polymers begin to degrade at a lower temperature than the parent polymer under an inert atmosphere, the degradation mechanism is changed, and under air, an additional, higher-temperature degradation step is observed. mdpi.com This indicates that the chemical modification of the pyridine ring is a key factor in controlling the thermal behavior of the resulting material.
Table 3: Thermal Degradation Onset of Pyridine-Containing Polymers
| Polymer System | Atmosphere | Degradation Onset/Peak | Finding | Reference |
|---|---|---|---|---|
| Poly(4-vinylpyridine) (PVP) | N₂ | ~420°C | High intrinsic stability. | mdpi.com |
| Quaternized PVP | N₂ | ~365°C | Quaternization lowers initial degradation temperature. | mdpi.com |
| Quaternized PVP | Air | 350-400°C & 500-600°C | Additional degradation step observed compared to inert atmosphere. | mdpi.com |
| PS-b-P2VP-Cr Complex | - | - | Coordination of Cr to pyridine nitrogen increases thermal stability of the P2VP block. | researchgate.net |
Biomedical and Pharmaceutical Research Applications
The unique properties of this compound copolymers have led to their exploration in the biomedical field, particularly in the development of advanced therapeutic systems.
Copolymers of this compound and N-vinylpyrrolidone have shown potential as immunomodulatory agents. researchgate.netwipo.int These copolymers have been found to act as phagocytosis activators, meaning they can stimulate phagocytic cells like macrophages, which are a key component of the innate immune system. wipo.int
Research has shown that the administration of these copolymers in conjunction with chemotherapy can increase treatment efficacy. This synergistic effect is believed to stem from the copolymer's ability to modulate the immune response, potentially making cancer cells more susceptible to cytostatic drugs or helping the immune system to better combat the tumor. researchgate.net This immunomodulatory effect is of significant interest for developing new combination therapies in cancer treatment. researchgate.net
Beyond their role as immunomodulators, copolymers containing vinylpyridine units are being investigated for direct and indirect antitumor effects, primarily through their use in drug delivery systems. For instance, copolymers of N-vinylpyrrolidone and this compound, when administered with cytostatic agents to mice with various implanted tumors, led to increased survival times. researchgate.net
The underlying principle often involves leveraging the pH-responsive nature of the pyridine group. Polypyridines are generally insoluble at neutral pH but become soluble in acidic environments (pH < 5) as the pyridine nitrogen gets protonated. nih.gov This property is highly advantageous for cancer therapy, as the microenvironment of solid tumors and the interior of cellular organelles like endosomes and lysosomes are more acidic than healthy tissue.
Researchers have developed pH-responsive micelles from block copolymers such as Poly(ethylene glycol)-b-poly(2-vinylpyridine) (PEG-b-P2VP). nih.govmdpi.com These micelles can encapsulate hydrophobic anticancer drugs like doxorubicin (B1662922) in their core at physiological pH (7.4). mdpi.com When the micelles reach the acidic tumor environment, the P2VP core becomes protonated and soluble, causing the micelle to destabilize and trigger the release of the encapsulated drug directly at the target site. nih.govmdpi.com This targeted delivery approach can enhance the drug's efficacy while minimizing systemic toxicity.
Functionality of Poly(this compound) Hydrogels in Biological Contexts
Poly(this compound) (P2M5VP) hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids. This property, combined with the chemical reactivity of the pyridine group, makes them promising materials for various biological applications, including drug delivery and tissue engineering.
The functionality of P2M5VP hydrogels in biological contexts is primarily attributed to their pH-responsive nature. The pyridine nitrogen can be protonated and deprotonated in response to changes in the surrounding pH. This change in ionization state alters the electrostatic interactions within the hydrogel network, leading to swelling or deswelling. This stimulus-responsive behavior is a key feature for creating "intelligent" materials that can release therapeutic agents in a controlled manner at specific sites in the body. For instance, a triblock terpolymer containing poly(2-vinylpyridine) has been investigated as an injectable gelator that can entrap drug-loaded liposomes. bohrium.com The gel formation is induced by a pH shift to physiological conditions, demonstrating its potential for creating in-situ drug depots. bohrium.com
While research on the biocompatibility of P2M5VP is ongoing, related pyridine-based polymers have been studied. ontosight.ai For example, quaternized copolymers of 4-vinylpyridine (B31050) have been shown to be biocompatible in red blood cell hemolysis assays and with human epithelial cells at concentrations effective for antibacterial activity. acs.org The biocompatibility of any polymer intended for biological use is a critical factor, and P2M5VP-based materials would require thorough evaluation. The potential for these hydrogels in tissue engineering is also being explored, where they could serve as scaffolds that support cell growth and tissue regeneration. The ability to tailor the mechanical properties and degradation rate of the hydrogel by adjusting the cross-linking density and copolymer composition is crucial for such applications.
Catalytic Supports and Roles in Catalysis
The pyridine group in Poly(this compound) can coordinate with a variety of metal ions, making the polymer an excellent support for catalysts. This application is particularly valuable as it allows for the heterogenization of homogeneous catalysts, simplifying catalyst recovery and reuse, which is both economically and environmentally beneficial.
P2M5VP-supported metal catalysts have been effectively used in various organic reactions, most notably in hydrogenation processes. The polymer acts as a macromolecular ligand that stabilizes metal nanoparticles, preventing their aggregation and deactivation, thus prolonging the catalyst's lifetime and maintaining high activity and selectivity. For example, P2M5VP has been used as a support for palladium (Pd), platinum (Pt), and nickel (Ni) catalysts. researchgate.net A Pt-poly-2-methyl-5-vinylpyridine complex has demonstrated high catalytic activity in the hydrogenation of benzene (B151609). researchgate.net
The catalytic performance can be influenced by the nature of the metal, the polymer support, and the reaction conditions. The table below summarizes findings from a study on metal-polymer catalysts for the hydrogenation of benzene.
| Catalyst System | Metal | Polymer Support | Reaction Temperature (°C) | Key Findings |
| Pt-P2M5VP | Platinum | Poly(this compound) | 20-60 | High catalytic activity for benzene hydrogenation. |
| Pd-P2M5VP | Palladium | Poly(this compound) | 20-60 | Effective catalyst for benzene hydrogenation. |
| Ni-P2M5VP | Nickel | Poly(this compound) | 20-60 | Studied as a catalyst for benzene hydrogenation. |
This table presents a summary of research on P2M5VP-supported metal catalysts for benzene hydrogenation.
Incorporation into Polyester Resin Formulations
The addition of this compound to polyester resin formulations has been shown to enhance the mechanical properties of the resulting materials, particularly in fiberglass-reinforced laminates. The basicity of the heterocyclic nitrogen in the vinylpyridine is thought to improve the affinity of the resin for the glass fibers, leading to better adhesion and improved stress transfer between the matrix and the reinforcement.
In these formulations, this compound is typically used as a comonomer with styrene and an unsaturated polyester. The resulting thermosetting resins exhibit improved flexural strength and modulus compared to formulations containing only styrene as the reactive diluent. This enhancement is attributed to the improved bonding at the resin-glass interface. The ability to tailor the composition of the monomer mixture allows for the optimization of the laminate's properties for specific applications where high strength and durability are required.
Antistatic Agents and Mordants for Dyeing Processes
The nitrogen atom in the pyridine ring of Poly(this compound) can be quaternized to create a polyelectrolyte. This modification introduces ionic conductivity to the polymer, making it an effective antistatic agent. google.com When applied as a coating or incorporated as an additive into other polymers, P2M5VP can help to dissipate static electrical charges, which is crucial in applications where static buildup can cause problems, such as in electronic components, packaging materials, and synthetic textiles. specialchem.com The effectiveness of polymeric antistatic agents is often dependent on their ability to form a continuous conductive layer.
A study on antistatic films demonstrated that the incorporation of quaternary ammonium compounds, which are structurally related to quaternized P2M5VP, can significantly reduce static propensity and charge dissipation times. nasa.gov
| Antistatic Additive Combination | Concentration | Static Propensity (nanocoulombs) at 57% RH | Charge Dissipation Time (sec) at 50% RH |
| 2% Laurylpyridinium Chloride + 1% Cetyldimethylbenzylammonium Chloride | 3% | < 1 | < 1 |
This table shows the antistatic performance of a polyvinylidene fluoride (B91410) film with additives structurally similar to quaternized P2M5VP, indicating the potential of such structures as effective antistatic agents. nasa.gov
In the textile industry, P2M5VP can function as a mordant in dyeing processes. A mordant is a substance used to fix a dye to a fabric, improving the dye uptake and the fastness properties of the coloration, such as resistance to washing and light. The pyridine groups in the polymer can form complexes with the dye molecules and the textile fibers, effectively locking the color into the fabric. This is particularly useful for dyes that have a low affinity for certain fibers. The use of polymeric mordants like P2M5VP can lead to more vibrant and durable colors in textiles. researchgate.net
Composite Materials with Inorganic Fillers (e.g., Metal Oxides)
Poly(this compound) is utilized in the fabrication of composite materials where it is combined with inorganic fillers such as metal oxides. In these composites, the polymer can act as a matrix, a coating for the filler, or an interfacial agent that improves the compatibility and adhesion between the filler and a polymer matrix.
Furthermore, P2M5VP can be used to stabilize inorganic nanoparticles, preventing their agglomeration and ensuring their uniform dispersion within a polymer matrix. This is crucial for achieving enhanced properties in the final composite material. For instance, P2M5VP has been used to stabilize palladium nanoparticles on zinc oxide (ZnO) and magnesium oxide (MgO) supports. nih.gov The polymer chains prevent the metal particles from clumping together, which is essential for maintaining high catalytic activity. The incorporation of such inorganic fillers can lead to improvements in mechanical strength, thermal stability, and other functional properties of the composite material. acs.org
Degradation and Environmental Behavior of Poly 2 Methyl 5 Vinylpyridine Materials
Thermal Degradation Mechanisms (e.g., Pyrolysis Studies)
The thermal stability and degradation pathways of poly(2-methyl-5-vinylpyridine) and related vinylpyridine polymers are complex and influenced by the position of the nitrogen atom on the pyridine (B92270) ring. Unlike many vinyl polymers that primarily undergo depolymerization to yield the monomer, the degradation of poly(vinylpyridine)s can involve multiple reaction pathways.
Pyrolysis studies, particularly using techniques like direct pyrolysis mass spectrometry (DP-MS), have been instrumental in elucidating these mechanisms. For poly(2-vinylpyridine) (P2VP), a polymer structurally similar to poly(this compound), the thermal degradation is not a simple unzipping reaction. researchgate.net Instead, it proceeds through a complex mechanism that yields a variety of products, including the monomer, pyridine itself, and protonated oligomers. researchgate.net This intricate degradation behavior is attributed to the σ-effect stemming from the position of the nitrogen atom in the pyridine ring. researchgate.netresearchgate.net In contrast, poly(4-vinylpyridine) (P4VP), where the nitrogen is further from the polymer backbone, degrades predominantly via depolymerization, which is more typical for vinyl polymers. researchgate.net
When incorporated into block copolymers, the degradation of the P2VP block can be influenced by the adjacent polymer chain. For instance, in studies of P2VP-b-PMMA (poly(methyl methacrylate)) copolymers, a significant decrease in the thermal stability of the P2VP block was observed, along with the evolution of products indicating strong interactions between the two polymer blocks. researchgate.net However, in copolymers with polystyrene (PS-b-P2VP) or polyisoprene (PI-b-P2VP), the thermal degradation of each block tends to occur independently. researchgate.net
Coordination with metals can also alter the degradation pathway. When P2VP blocks were coordinated to cobalt nanoparticles, the thermal decomposition was initiated by the loss of pyridine units, which left behind an unsaturated or crosslinked polymer backbone that degraded at higher temperatures. researchgate.net The thermal degradation of polypropylene (B1209903) has also been studied in the presence of this compound-styrene copolymers. oup.com
The table below summarizes the major degradation products observed during the pyrolysis of different poly(vinylpyridine)s.
| Polymer | Major Pyrolysis Products | Predominant Degradation Mechanism |
| Poly(2-vinylpyridine) (P2VP) | Pyridine, Monomer, Protonated Oligomers | Complex, multiple pathways researchgate.netresearchgate.net |
| Poly(4-vinylpyridine) (P4VP) | Monomer, Low molecular weight oligomers | Depolymerization researchgate.net |
| Polystyrene-block-poly(2-vinylpyridine) (PS-b-P2VP) | Degradation products of corresponding homopolymers | Independent degradation of blocks researchgate.net |
| Poly(2-vinylpyridine)-block-poly(methyl methacrylate) (P2VP-b-PMMA) | Products from PMMA and P2VP, plus interaction products | Interaction-influenced degradation researchgate.net |
Photocatalytic Degradation of Vinylpyridine Polymers in Wastewater Treatment
Poly(vinylpyridine)-based materials have been developed as components in photocatalytic systems for the treatment of organic pollutants in wastewater. mdpi.com These systems typically involve composite materials where the polymer is combined with a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO). researchgate.net The primary advantage of these advanced oxidation processes (AOPs) is the in situ generation of highly reactive oxidant species, including hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (O₂•⁻), which can mineralize refractory organic pollutants. mdpi.comresearchgate.net
Composite films of poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP) with TiO₂ and ZnO have been successfully used for the photocatalytic degradation of pollutants like methyl orange and benzoic acid. mdpi.comresearchgate.net The polymer acts as a matrix or support for the semiconductor particles. The effectiveness of the composite depends on factors such as the homogeneity of the semiconductor's distribution within the polymer matrix and the interaction between the polymer and the semiconductor. mdpi.com For example, P(4-VP)-ZnO composites showed high efficiency in methyl orange degradation, achieving 80% removal after 5 hours of UVA irradiation. mdpi.com
Cross-linked microbeads synthesized from 2-vinylpyridine (B74390) and ethylene (B1197577) glycol dimethacrylate, incorporating TiO₂, have also been used for the photocatalytic decolorization of textile dyes like Acid Violet 7. dergipark.org.tr Studies have investigated the influence of various operational parameters on degradation efficiency.
The table below outlines the key parameters affecting the photocatalytic degradation of Acid Violet 7 using poly(ethylene glycol dimethacrylate-2-vinyl pyridine)-TiO₂ microbeads.
| Parameter | Investigated Range | Optimal Condition for Max. Decolorization |
| pH | 2 - 10 | 3 dergipark.org.tr |
| Polymer Amount | - | 0.05 g dergipark.org.tr |
| Initial Dye Concentration | 30 mg/L - 200 mg/L | 30 mg/L dergipark.org.tr |
| Time | - | 5 hours dergipark.org.tr |
| Light Source | UVA (366 nm) and Sunlight | Sunlight showed a higher reaction rate constant dergipark.org.tr |
Furthermore, molecularly imprinted polymers (MIPs) using 2-vinyl pyridine as the functional monomer and TiO₂ as a photocatalyst have been synthesized for the specific adsorption and subsequent degradation of the emerging pollutant ibuprofen (B1674241) from water samples. nih.gov In laboratory tests, a MIP with 25% TiO₂ achieved complete degradation of ibuprofen within 2.5 minutes. nih.gov
Interfacial Interactions and Remote Effects of Hydrogels in Aqueous Environments
Hydrogels based on poly(this compound) exhibit unique behaviors in aqueous environments, particularly when interacting with other polymer networks. A phenomenon known as "remote interaction" has been observed in intergel systems, where two different polymer hydrogels, not in direct contact, influence each other's properties through the aqueous medium. davidpublisher.com
Studies on the remote interaction between a basic poly(this compound) hydrogel and an acidic polymethacrylic acid (PMAA) hydrogel have demonstrated significant changes in the swelling behavior, pH, and electrical conductivity of the surrounding aqueous solution and the hydrogels themselves. davidpublisher.com This mutual activation is driven by the transfer of protons (H⁺ ions) between the acidic and basic polymer networks, leading to conformational and electrochemical changes. researchgate.net Intergel systems composed of acidic and basic hydrogels, including those made from poly-2-methyl-5-vinylpyridine, often show higher activity and sorption capacity for metal ions compared to the individual hydrogel components. researchgate.net
The complexation between copolymers of this compound and acrylic acid (2M5VPy-co-AA) and other polymers like poly(acrylic acid) (PAA) has also been studied. nih.gov These interactions are governed by the formation of interpolyelectrolyte complexes (IPECs), which are stabilized by a cooperative system of ionic and hydrogen bonds. nih.govresearchgate.net The nature and strength of these interfacial interactions are highly dependent on factors such as the pH of the solution and the isoelectric point of the polymers involved. researchgate.net
The table below summarizes the observed effects during the remote interaction of a poly(this compound) hydrogel with a polymethacrylic acid hydrogel. davidpublisher.com
| Measured Property | Observation | Underlying Cause |
| Swelling Coefficient | Changes dependent on the mass ratio of the two hydrogels. | Proton transfer and changes in ionization state of the polymer chains. davidpublisher.comresearchgate.net |
| pH of Solution | Varies over time as the system approaches equilibrium. | Exchange of H⁺ ions between the acidic and basic hydrogels. davidpublisher.com |
| Electrical Conductivity | Varies over time, reflecting changes in ionic concentration in the medium. | Release and uptake of ions by the hydrogels as they interact remotely. davidpublisher.com |
These interfacial interactions and remote effects are crucial for designing "smart" or stimuli-responsive hydrogel systems for applications such as sensors, actuators, and controlled delivery systems. mdpi.com The ability to tune adhesion and interaction at the interface is key to developing advanced materials for various biomimetic and technological processes. rsc.org
Q & A
Q. What are the established synthetic routes for 2-methyl-5-vinylpyridine, and how can purity be optimized during synthesis?
MVP is typically synthesized via catalytic polymerization or radiation-induced methods. For laboratory-scale synthesis, purification involves distillation under reduced pressure in a nitrogen atmosphere to prevent oxidation or side reactions . Key steps include refluxing over potassium hydroxide pellets to remove impurities, followed by fractional distillation. Purity (>97%) is confirmed via gas chromatography (GC) or NMR spectroscopy.
Q. How can spectroscopic techniques distinguish MVP from structurally similar pyridine derivatives?
MVP’s vinyl and methyl substituents produce distinct spectral signatures:
- ¹H NMR : Vinyl protons appear as a doublet of doublets (δ 5.2–5.8 ppm), while the methyl group resonates as a singlet (δ 2.3–2.5 ppm).
- FT-IR : C=C stretching (1630–1680 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) are diagnostic .
- Raman Spectroscopy : Differentiates MVP from isomers like 4-vinylpyridine via vinyl group vibrational modes .
Q. What solvent systems are optimal for MVP purification and handling?
MVP is hygroscopic and sensitive to light. Use anhydrous solvents (e.g., tetrahydrofuran, hexane) under inert gas (N₂/Ar). Avoid protic solvents (e.g., methanol), which inhibit solid-phase polymerization .
Q. How can thermal stability and phase transitions of MVP be characterized?
Thermogravimetric analysis (TGA) reveals decomposition onset at ~200°C. Differential scanning calorimetry (DSC) identifies melting (Tm) and glass transition (Tg) temperatures. Sublimation enthalpy (ΔsubH) at 298 K is 55.2 kJ/mol, critical for vapor-phase applications .
Advanced Research Questions
Q. What mechanistic insights explain the divergent polymerization behaviors of MVP in liquid vs. solid phases?
Radiation-induced polymerization of MVP exhibits radical mechanisms in the liquid phase (activation energy: 5.7 kcal/mol) and non-radical ionic/electronic interactions in the solid phase (activation energy: 0.3 kcal/mol). Inhibitors like DPPH suppress liquid-phase reactions but not solid-phase, suggesting distinct initiation pathways .
Q. How do Ni/Zr catalysts influence MVP’s cyclocodimerization with halogenated cyclopentadienes?
Ni catalysts promote regioselective cyclocodimerization with hexachlorocyclopentadiene, yielding halogenated norbornenylpyridines. Zr-based systems enhance stereocontrol, favoring endo products. Reaction kinetics are monitored via in situ FT-IR or GC-MS .
Q. How should researchers address contradictions in reported activation energies for MVP polymerization?
Discrepancies arise from phase-dependent kinetics (liquid vs. solid) and irradiation dose rates. Validate conditions using:
- Controlled dose rates : Rate ∝ (dose rate)⁰.⁵ in both phases .
- Phase purity : XRD or DSC confirms crystalline/amorphous states.
Q. What advanced characterization methods resolve MVP’s electronic structure in metal complexes?
Q. How do solvent polarity and additives affect MVP’s copolymerization with styrene or acrylates?
Polar solvents (e.g., DMF) enhance MVP’s reactivity in radical copolymerization due to improved solubility. Additives like benzoquinone terminate chain propagation, enabling controlled molecular weights .
Q. What thermodynamic data are critical for modeling MVP’s behavior in high-temperature applications?
Key parameters include:
| Property | Value | Reference |
|---|---|---|
| ΔvapH (298 K) | 54.5 kJ/mol | [10] |
| Heat capacity (Cp) | 180 J/mol·K | [10] |
| Use these in computational models (e.g., COSMO-RS) to predict solubility and reactivity . |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
